molecular formula C29H36N6O3 B12385674 SMD-3040 intermediate-1

SMD-3040 intermediate-1

货号: B12385674
分子量: 516.6 g/mol
InChI 键: PMSKGKUXEKIOKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SMD-3040 intermediate-1 is a useful research compound. Its molecular formula is C29H36N6O3 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H36N6O3

分子量

516.6 g/mol

IUPAC 名称

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C29H36N6O3/c30-27-24(13-25(32-33-27)23-3-1-2-4-26(23)36)21-14-31-35(16-21)22-9-11-29(12-10-22)17-34(18-29)15-19-5-7-20(8-6-19)28(37)38/h1-4,13-14,16,19-20,22,36H,5-12,15,17-18H2,(H2,30,33)(H,37,38)

InChI 键

PMSKGKUXEKIOKU-UHFFFAOYSA-N

规范 SMILES

C1CC(CCC1CN2CC3(C2)CCC(CC3)N4C=C(C=N4)C5=CC(=NN=C5N)C6=CC=CC=C6O)C(=O)O

产品来源

United States

Foundational & Exploratory

"SMD-3040 intermediate-1 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of SMD-3040 intermediate-1, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical structure, properties, and synthesis.

Chemical Identity and Properties

This compound is a crucial precursor in the construction of SMD-3040, a molecule designed to target the SMARCA2 protein for degradation.[1][2][3][4][5][6][7] The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 3033110-45-8[1]
Molecular Formula C₂₉H₃₆N₆O₃[1]
Molecular Weight 516.63 g/mol [1]
Appearance White to off-white solid powder[2]
Purity Typically ≥95% for research use
Solubility Soluble in DMSO, DMF, and Methanol (B129727)
Storage Conditions Store at -20°C for long-term stability[2]

Synthesis and Mechanism of Action

This compound serves as a scaffold that incorporates a ligand for an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL), and a linker moiety. The subsequent coupling of this intermediate with a SMARCA2/4 ligand completes the synthesis of the final PROTAC molecule, SMD-3040. The resulting hetero-bifunctional molecule can simultaneously bind to the SMARCA2 protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

The synthesis of SMD-3040 and its intermediates is detailed in the work by Yang L, et al. in the Journal of Medicinal Chemistry.[1][2][6] The general synthetic approach involves multi-step organic synthesis, purification by chromatography, and characterization by NMR and mass spectrometry.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway for this compound, based on common strategies for PROTAC synthesis.

G cluster_0 Synthesis of VHL Ligand Precursor cluster_1 Synthesis of Linker Moiety cluster_2 Coupling and Final Synthesis A Starting Material A (e.g., Hydroxyproline derivative) B Multi-step Synthesis A->B Reagents, Solvents C Protected VHL Ligand B->C Purification D Starting Material B (e.g., Boc-protected amine) E Functionalization D->E Reagents, Solvents F Activated Linker E->F Activation G Protected VHL Ligand I Coupling Reaction (e.g., Amide bond formation) G->I H Activated Linker H->I J This compound (C₂₉H₃₆N₆O₃) I->J Purification K Deprotection J->K L Final Intermediate K->L

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on standard laboratory practices in medicinal chemistry.

General Synthesis Protocol for this compound

Materials:

  • Protected VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • Linker with a reactive group (e.g., an alkyl halide or a carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, Et₃N)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA)

Procedure:

  • Coupling Reaction: To a solution of the protected VHL ligand (1 equivalent) in anhydrous DMF, add the activated linker (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Analytical Methods
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis and biological evaluation of the final PROTAC degrader, SMD-3040.

G A Synthesis of This compound C Coupling Reaction A->C B Synthesis of SMARCA2 Ligand B->C D Purification of SMD-3040 C->D E Structural Confirmation (NMR, MS) D->E F In vitro Assays (e.g., Binding, Degradation) E->F G Cell-based Assays (e.g., Western Blot, Viability) F->G H In vivo Studies (e.g., Xenograft models) G->H

Caption: Experimental workflow from intermediate synthesis to in vivo studies.

Conclusion

This compound is a well-defined chemical entity that plays a pivotal role in the synthesis of the selective SMARCA2 degrader SMD-3040. Its controlled synthesis and purification are critical for obtaining the final high-purity PROTAC molecule for biological studies. The information and protocols provided in this guide offer a solid foundation for researchers working on the development of targeted protein degraders.

References

Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader, SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not publicly available, this document consolidates the known information regarding its chemical properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of action of the final compound.

Chemical Identity and Properties

This compound is a crucial building block in the multi-step synthesis of SMD-3040, a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3033110-45-8
Molecular Formula C₂₉H₃₆N₆O₃
Molecular Weight 516.63 g/mol

Role in the Synthesis of SMD-3040

This compound serves as a foundational scaffold in the chemical synthesis of SMD-3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a ligand that binds to the target protein (in this case, SMARCA2) and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). This compound constitutes a significant portion of the final molecule, which is then further modified to incorporate the VHL-recruiting ligand and the appropriate linker.[1]

The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually illustrated in the diagram below.

G cluster_synthesis Conceptual PROTAC Synthesis Workflow SMD-3040_intermediate_1 This compound (CAS 3033110-45-8) Linker_addition Linker Moiety Addition SMD-3040_intermediate_1->Linker_addition Chemical Synthesis Steps VHL_ligand_conjugation VHL E3 Ligase Ligand Conjugation Linker_addition->VHL_ligand_conjugation SMD-3040 Final PROTAC Molecule (SMD-3040) VHL_ligand_conjugation->SMD-3040

Caption: Conceptual workflow for the synthesis of SMD-3040.

Mechanism of Action of the Final Compound, SMD-3040

Understanding the mechanism of the final product, SMD-3040, is critical to appreciating the significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the SMARCA2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells become highly dependent on SMARCA2 for survival.[1][2]

The mechanism of action of SMD-3040 involves the following key steps:

  • Ternary Complex Formation: SMD-3040, with its two distinct ligand ends, simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]

  • Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin molecules.

  • Proteasomal Degradation: The ubiquitinated SMARCA2 protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

  • Selective Cell Death: The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[4][5]

G cluster_pathway SMD-3040 PROTAC Mechanism of Action SMD_3040 SMD-3040 (PROTAC) Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex SMD_3040->Ternary_Complex SMARCA2 SMARCA2 Protein (Target) SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation SMARCA2 Degradation Proteasome->Degradation Apoptosis Apoptosis in SMARCA4-deficient Cancer Cells Degradation->Apoptosis

Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.

Biological Activity of SMD-3040

The final compound, SMD-3040, has demonstrated potent and selective degradation of SMARCA2 and significant anti-tumor activity in preclinical models.[6][7]

Table 2: In Vitro and In Vivo Activity of SMD-3040

ParameterCell Line / ModelValueReference
DC₅₀ (SMARCA2 Degradation) -12 nM[6]
Dₘₐₓ (SMARCA2 Degradation) -91%[6]
GI₅₀ (Cell Growth Inhibition) SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)8.8 - 119 nM[6]
Antitumor Activity Xenograft mouse model of human melanomaEffective tumor growth inhibition at 25-50 mg/kg (intravenous, twice weekly for two weeks)[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain and are likely considered proprietary information. The primary scientific literature describing the discovery of SMD-3040 provides a general overview of the synthetic strategy but does not typically include exhaustive details for each intermediate step.[8][9][10] Researchers interested in synthesizing this compound would likely need to develop a synthetic route based on analogous chemical transformations described in the medicinal chemistry literature.

Conclusion

This compound is a critical chemical entity in the development of the targeted protein degrader SMD-3040. While specific data and protocols for the intermediate itself are scarce in publicly accessible resources, its importance is underscored by the potent and selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising avenue for targeted cancer therapy.

References

Unveiling SMD-3040: A Technical Guide to its Mechanism of Action and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 has emerged as a promising therapeutic agent, demonstrating potent and selective degradation of the SMARCA2 protein. This technical guide provides an in-depth exploration of the mechanism of action of SMD-3040, a Proteolysis Targeting Chimera (PROTAC), and a detailed overview of its chemical synthesis. By elucidating the intricate signaling pathways and experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of SMD-3040's potential in oncology, particularly in the context of SMARCA4-deficient cancers.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation has revolutionized therapeutic strategies by offering a novel approach to neutralize disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cellular environment. This is achieved through the ubiquitin-proteasome system, the cell's natural machinery for protein disposal.

SMD-3040 is a prime example of a PROTAC designed to selectively target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers harboring a deficiency in the SMARCA4 protein, SMARCA2 becomes a critical vulnerability, making it an attractive synthetic lethal target. SMD-3040 capitalizes on this dependency by inducing the degradation of SMARCA2, leading to potent anti-tumor activity.

Mechanism of Action: A Tripartite Alliance for Degradation

The mechanism of action of SMD-3040 is a sophisticated process involving the formation of a ternary complex between the target protein (SMARCA2), the PROTAC molecule (SMD-3040), and an E3 ubiquitin ligase. SMD-3040 acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ligase component, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking SMARCA2 for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of SMD-3040 to trigger the degradation of multiple SMARCA2 proteins, contributing to its high potency.

SMD_3040_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway SMD3040 SMD-3040 SMARCA2 SMARCA2 Protein (Target) SMD3040->SMARCA2 Binds to Bromodomain E3_Ligase Cereblon (CRBN) E3 Ligase SMD3040->E3_Ligase Recruits Ternary_Complex SMARCA2-SMD3040-CRBN Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PolyUb Polyubiquitinated SMARCA2 Ub->PolyUb Polyubiquitination PolyUb->Proteasome Recognition & Degradation Ternary_Complex->Ub Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection & Analysis F->G SMD3040_Synthesis cluster_synthesis SMD-3040 Synthesis Pathway A SMARCA2 Bromodomain Ligand Precursor D Intermediate 1 A->D Coupling B Linker Moiety B->D C Pomalidomide-based E3 Ligase Ligand E SMD-3040 C->E D->E Final Coupling

The Role of SMD-3040 and its Precursor in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide delves into the specifics of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, as a case study in PROTAC development. While the term "SMD-3040 intermediate-1" is not formally used in the primary scientific literature, it is commercially available, suggesting its role as a key precursor in the synthesis of the final SMD-3040 molecule. This guide will, therefore, address the likely identity of this intermediate within the context of the overall synthesis and function of SMD-3040.

SMD-3040 is an experimental therapeutic that has demonstrated significant potential in preclinical studies.[1][2][3][4] It is designed to induce the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][5] The therapeutic strategy behind SMD-3040 is rooted in the concept of synthetic lethality, particularly in cancers that have a deficiency in the SMARCA4 protein.[1][2][4][6][7] In these cancers, the degradation of SMARCA2 has been shown to be highly effective at inhibiting tumor growth.[2][3][4][6][7]

This guide will provide a comprehensive overview of SMD-3040, including its mechanism of action, quantitative performance data, and the experimental protocols used for its characterization.

The Structure and Synthesis of SMD-3040

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two. In the case of SMD-3040, it utilizes a SMARCA2/4 bromodomain-binding ligand to target the SMARCA2 protein and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][7]

While the exact, step-by-step synthesis of SMD-3040 from "intermediate-1" is proprietary and not fully detailed in the public domain, a logical inference is that "this compound" is a precursor molecule containing one of the key ligands and a reactive functional group on the linker, ready for conjugation with the other ligand. For instance, it could be the VHL ligand attached to the linker, which is then coupled with the SMARCA2/4 binding moiety.

Mechanism of Action: Targeted Protein Degradation

The primary function of SMD-3040 is to bring the SMARCA2 protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC SMD-3040 POI SMARCA2 (Target Protein) PROTAC->POI Binds to SMARCA2 E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Binds to VHL Ternary_Complex Ternary Complex (SMARCA2-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated SMARCA2 Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of SMD-3040 mediated SMARCA2 degradation.

Quantitative Performance of SMD-3040

The efficacy of a PROTAC is determined by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax) and its anti-proliferative effects in cancer cells (GI50).

ParameterDescriptionValueCell LinesReference
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.12 nMNot specified[8]
20 nMK-Mel-5[8]
35 nMSK-Mel-28[8]
Dmax The maximum percentage of protein degradation that can be achieved with the PROTAC.> 90%Not specified[2][3][4]
91%Not specified[8]
GI50 The concentration of the drug that inhibits cell growth by 50%.8.8 - 119 nMSMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)[8]

Table 1: In vitro performance data for SMD-3040.

Experimental Protocols

The development and characterization of SMD-3040 involved a series of standard and specialized laboratory techniques. Below are overviews of key experimental protocols.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique used to quantify the reduction in the target protein levels following PROTAC treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-SMARCA2) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Figure 2: A typical workflow for a Western Blot experiment.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, SK-Mel-5, SK-Mel-28) and allow them to adhere. Treat the cells with varying concentrations of SMD-3040 for a specified period (e.g., 1-48 hours).[8]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assays

Cell viability assays are crucial for determining the anti-proliferative effects of PROTACs on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of SMD-3040 for an extended period (e.g., 7 days).[8]

  • Viability Assessment: Use a reagent such as CellTiter-Glo® (Promega) to measure the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis: Measure the luminescence and plot the cell viability against the compound concentration to determine the GI50 value.

In Vivo Antitumor Activity

SMD-3040 has demonstrated significant antitumor activity in preclinical xenograft models of human melanoma.[8]

ParameterDescriptionValueModelReference
Dosage The amount of SMD-3040 administered to the animals.25-50 mg/kgXenograft mouse model of human melanoma[8]
Administration Route The method of drug delivery.Intravenous injectionXenograft mouse model of human melanoma[8]
Dosing Schedule The frequency of drug administration.Twice weekly for two weeksXenograft mouse model of human melanoma[8]
Outcome The effect of the treatment on tumor growth.Effective inhibition of tumor growth in two different SMARCA4-deficient xenograft models. Well-tolerated in mice.Xenograft mouse model of human melanoma[8]

Table 2: In vivo efficacy of SMD-3040.

Conclusion

SMD-3040 serves as an exemplary case study in the development of potent and selective PROTAC degraders. Its ability to effectively degrade SMARCA2 in SMARCA4-deficient cancers highlights the power of targeted protein degradation as a therapeutic strategy. While the specific identity of "this compound" remains a detail of its chemical synthesis, the final SMD-3040 molecule has been well-characterized, demonstrating low nanomolar efficacy in vitro and significant antitumor activity in vivo. The continued exploration of PROTACs like SMD-3040 holds great promise for the future of cancer therapy and the expansion of the "druggable" proteome. Further optimization of SMD-3040 may lead to the discovery of new therapies for the treatment of human cancers with SMARCA4 deficiency.[2][3][4][6]

References

"SMD-3040 intermediate-1 molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The parent compound, SMD-3040, has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its synthetic pathway and intermediates crucial for researchers in oncology and medicinal chemistry.

Core Molecular Data

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValue
Molecular Weight 516.63 g/mol
Chemical Formula C₂₉H₃₆N₆O

Synthesis and Experimental Protocol

The synthesis of this compound is a critical step in the multi-step chemical synthesis of the final PROTAC molecule, SMD-3040. The experimental protocol outlined below is based on the methods described in the primary literature.

Synthesis of Intermediate 38 (this compound)

The synthesis of this compound, also referred to as intermediate 38 in the pivotal publication by Yang et al., involves the reaction of two precursor molecules. A solution of tert-butyl 2-((1r,4S)-4-(aminomethyl)cyclohexyl)acetate (1.0 equivalent) in dichloromethane (B109758) (DCM) is prepared. To this solution, 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazole-1-carbaldehyde (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents). The resulting reaction mixture is stirred at room temperature for a duration of 2 hours.

Upon completion of the reaction, the mixture is diluted with additional DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel, eluting with a gradient of 0-10% methanol (B129727) in DCM, to yield the pure this compound.

Characterization: The structural identity and purity of the synthesized intermediate were confirmed using proton and carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

SMD_3040_intermediate_1_synthesis precursor1 tert-butyl 2-((1r,4S)-4- (aminomethyl)cyclohexyl)acetate reagents NaBH(OAc)₃, DCM precursor1->reagents precursor2 4-(3-amino-6-(2-hydroxyphenyl) pyridazin-4-yl)-1H-pyrazole-1-carbaldehyde precursor2->reagents intermediate This compound (Intermediate 38) reagents->intermediate Reductive Amination

Caption: Reductive amination reaction for the synthesis of this compound.

Signaling Pathway Context

This compound is a non-pharmacologically active precursor to the PROTAC molecule SMD-3040. The final compound, SMD-3040, functions by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, targeting SMARCA2 for degradation has been shown to be a synthetically lethal strategy. The PROTAC molecule simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.

The following diagram illustrates the general mechanism of action for a PROTAC molecule like SMD-3040.

PROTAC_Mechanism PROTAC SMD-3040 Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3 Ligase) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein SMARCA2 Protein Target_Protein->Ternary_Complex Ub_Target Ubiquitinated SMARCA2 Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

"literature review of SMARCA2 degraders and intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SMARCA2 Degraders and Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of heterobifunctional degraders, primarily Proteolysis Targeting Chimeras (PROTACs), designed to selectively induce the ubiquitination and subsequent proteasomal degradation of SMARCA2. This technical guide provides a comprehensive literature review of the current landscape of SMARCA2 degraders and their synthetic intermediates. It summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a vital resource for professionals in oncology and drug discovery.

Introduction: SMARCA2 as a Therapeutic Target

SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive, ATP-dependent helicase subunits of the mammalian SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair.[3][4]

While both subunits share a high degree of homology, they can have distinct and sometimes opposing roles in cancer.[5][6] Notably, inactivating mutations or deletions in the SMARCA4 gene are found in approximately 20% of all human cancers, including a significant fraction of non-small cell lung cancers.[1][6] In these SMARCA4-deficient tumors, the cancer cells become critically dependent on the remaining SMARCA2 subunit for survival and proliferation.[1] This dependency creates a synthetic lethal vulnerability, making the selective targeting of SMARCA2 a highly attractive therapeutic approach for these specific cancer populations.[7][8][9]

Targeted protein degradation, utilizing technologies like PROTACs, offers a distinct advantage over traditional inhibition.[2] Instead of merely blocking a protein's active site, degraders physically eliminate the target protein from the cell, a mechanism that can overcome resistance and provide a more sustained therapeutic effect.[10]

The PROTAC Approach for SMARCA2 Degradation

PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[10][11] They consist of three key components: a ligand that binds to the target protein (in this case, the SMARCA2 bromodomain), a ligand for an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[6][12]

By simultaneously binding to SMARCA2 and an E3 ligase, the PROTAC induces the formation of a ternary complex.[13] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[10]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC SMARCA2 Degrader (PROTAC) Ternary_Complex SMARCA2 - PROTAC - E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds SMARCA2 Target Protein (SMARCA2) SMARCA2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitin Transfer Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Synthesis_Workflow start Starting Materials (e.g., 3,4-difluorobenzaldehyde, Boc-piperazine) intermediate1 Intermediate 2 (via SN2 reaction) start->intermediate1 reductive_amination Reductive Amination with 2-(6-amino-5-(piperazin-1-yl) pyridazin-3-yl)phenol intermediate1->reductive_amination intermediate2 Intermediate 3 reductive_amination->intermediate2 deprotection Boc-Deprotection intermediate2->deprotection warhead YD54 Warhead (SMARCA2 Ligand) deprotection->warhead final_reaction Final SN2 Reaction warhead->final_reaction e3_ligand E3 Ligase Ligand (Pomalidomide-based) e3_ligand->final_reaction final_product YD54 Degrader final_reaction->final_product Synthetic_Lethality SMARCA2/SMARCA4 Synthetic Lethality cluster_normal Normal Cell (SMARCA4 WT) cluster_cancer Cancer Cell (SMARCA4-mutant) SMARCA4_WT SMARCA4 (Functional) SWI_SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI_SNF_WT Contributes to Viability_WT Cell Viability SMARCA4_WT->Viability_WT Compensates SMARCA2_WT SMARCA2 (Functional) SMARCA2_WT->SWI_SNF_WT Contributes to SWI_SNF_WT->Viability_WT Maintains Degrader_WT SMARCA2 Degrader Degrader_WT->SMARCA2_WT Degrades SMARCA4_Mut SMARCA4 (Non-functional) SMARCA2_Dep SMARCA2 (Functional) SWI_SNF_Dep SMARCA2-Dependent SWI/SNF Complex SMARCA2_Dep->SWI_SNF_Dep Solely Maintains Viability_Dep Cell Viability SWI_SNF_Dep->Viability_Dep Maintains Apoptosis Cell Death (Apoptosis) SWI_SNF_Dep->Apoptosis Complex Collapse Leads to Degrader_Dep SMARCA2 Degrader Degrader_Dep->SMARCA2_Dep Degrades Western_Blot_Workflow start Cells Treated with Degrader lysis 1. Cell Lysis start->lysis quant 2. Protein Quantification (BCA/Bradford) lysis->quant sds 3. SDS-PAGE (Separation by Size) quant->sds transfer 4. Protein Transfer (to PVDF membrane) sds->transfer block 5. Blocking (5% Milk or BSA) transfer->block primary 6. Primary Antibody (anti-SMARCA2 + anti-Loading Control) block->primary secondary 7. Secondary Antibody (HRP-conjugated) primary->secondary detect 8. Chemiluminescent Detection (ECL) secondary->detect analyze 9. Image Analysis (Quantify Bands) detect->analyze result Determine DC₅₀ & Dₘₐₓ analyze->result

References

The Discovery and Development of SMD-3040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of SMD-3040. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the experimental validation and therapeutic potential of this targeted protein degrader. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting SMARCA2

The SWI/SNF complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Mutations in the genes encoding subunits of this complex are frequently observed in a wide range of human cancers. Notably, the ATPase subunit SMARCA4 is often inactivated in various malignancies. In such SMARCA4-deficient cancers, a synthetic lethal relationship exists with SMARCA2, the other mutually exclusive ATPase subunit of the SWI/SNF complex. This dependency makes SMARCA2 a compelling therapeutic target for cancers harboring SMARCA4 mutations. SMD-3040 was developed as a PROTAC to selectively target and degrade SMARCA2, thereby exploiting this synthetic lethality to induce cancer cell death.

The Discovery of SMD-3040: A PROTAC Approach

SMD-3040 is a heterobifunctional molecule that links a ligand for the SMARCA2 bromodomain to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows SMD-3040 to act as a molecular bridge, bringing SMARCA2 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The discovery process involved the strategic design, synthesis, and rigorous biological evaluation of a series of compounds to identify a candidate with optimal potency, selectivity, and drug-like properties.

Mechanism of Action

The mechanism of action of SMD-3040 is centered on the principles of targeted protein degradation. By hijacking the cell's natural protein disposal system, SMD-3040 induces the selective elimination of the SMARCA2 protein. This degradation is particularly effective in cancer cells that have lost SMARCA4 function, as these cells are highly dependent on the residual SMARCA2-containing SWI/SNF complexes for their survival. The loss of SMARCA2 in this context leads to cell cycle arrest and apoptosis.

cluster_cell Cancer Cell (SMARCA4-deficient) SMD-3040 SMD-3040 Ternary Complex SMD-3040 : SMARCA2 : VHL SMD-3040->Ternary Complex Binds to SMARCA2 SMARCA2 SMARCA2->Ternary Complex Recruited to VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Recruited to Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Cell Death Cell Death Degradation->Cell Death Leads to

Figure 1: Mechanism of Action of SMD-3040.

Quantitative In Vitro and In Vivo Efficacy

The preclinical evaluation of SMD-3040 has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation and Potency of SMD-3040
ParameterValueCell LinesReference
DC50 (SMARCA2 Degradation)12 nMHeLa, SK-Mel-5, SK-Mel-28[3]
Dmax (Maximum Degradation)> 90%HeLa, SK-Mel-5, SK-Mel-28[4][5][6][7][8]
GI50 (Cell Growth Inhibition)8.8 - 119 nMPanel of SMARCA4-deficient cancer cell lines[3]
Table 2: In Vivo Antitumor Activity of SMD-3040
Animal ModelDosageDosing ScheduleOutcomeReference
Xenograft Mouse Model (Human Melanoma)25-50 mg/kgIntravenous injection, twice weekly for two weeksSignificant tumor growth inhibition[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of SMD-3040.

SMARCA2 Protein Degradation Assay (HiBiT Assay)

The HiBiT protein tagging system is a sensitive and quantitative method for measuring protein levels in live cells.

Workflow:

Start Start Cell Seeding Seed HiBiT-tagged SMARCA2 cells Start->Cell Seeding Compound Treatment Treat with SMD-3040 (dose-response) Cell Seeding->Compound Treatment Incubation Incubate for specified time Compound Treatment->Incubation Lysis and Detection Lyse cells and add Nano-Glo HiBiT Lytic Detection Reagent Incubation->Lysis and Detection Luminescence Measurement Measure luminescence Lysis and Detection->Luminescence Measurement Data Analysis Calculate DC50 and Dmax Luminescence Measurement->Data Analysis End End Data Analysis->End

Figure 2: Workflow for HiBiT-based Protein Degradation Assay.

Protocol:

  • Cell Culture: Cells engineered to express SMARCA2 tagged with the HiBiT peptide are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Preparation: A serial dilution of SMD-3040 is prepared in the appropriate vehicle (e.g., DMSO).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of SMD-3040 or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.

  • Detection: The Nano-Glo® HiBiT Lytic Detection System is used according to the manufacturer's instructions. Briefly, the detection reagent is added to each well, and the plate is incubated to allow for cell lysis and signal generation.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to the vehicle control, and the data are fitted to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo®)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of SMD-3040 on cancer cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Cancer cells (both SMARCA4-deficient and wild-type) are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of SMD-3040.

  • Incubation: Plates are incubated for an extended period (e.g., 7 days) to assess long-term effects on cell proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy and tolerability of SMD-3040.

Protocol:

  • Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., SK-Mel-5) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.

  • Randomization and Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. SMD-3040 is formulated in a suitable vehicle and administered to the treatment group via the specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle only.

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

SMD-3040 has emerged as a promising preclinical candidate for the treatment of SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, coupled with its demonstrated in vivo antitumor activity, highlights the potential of the PROTAC approach for targeting previously challenging cancer dependencies. Further optimization and development of SMD-3040 and similar molecules may lead to novel therapeutic options for patients with genetically defined cancers. Future studies will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and efficacy assessments in more advanced preclinical models, to pave the way for potential clinical investigation.

References

Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for SMD-3040 intermediate-1, a critical component in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data obtained for this compound, identified as intermediate 38 in the synthesis of SMD-3040.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.19s1HAr-H
7.95s1HAr-H
7.74d1H7.6Ar-H
7.35t1H7.8Ar-H
7.06d1H8.2Ar-H
6.98t1H7.5Ar-H
6.90s1HAr-H
5.18s2HNH₂
4.21t4H5.82 x CH₂
2.87t4H5.82 x CH₂
2.22d2H6.8CH₂
2.18 – 2.08m1HCH
1.88 – 1.78m2HCH₂
1.75 – 1.65m2HCH₂
1.45s9HC(CH₃)₃
1.35 – 1.20m2HCH₂
1.18 – 1.05m3HCH, CH₂
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
175.4C=O
158.4Ar-C
156.0Ar-C
145.8Ar-C
138.8Ar-C
131.8Ar-CH
131.2Ar-CH
129.8Ar-C
120.3Ar-CH
118.4Ar-CH
116.8Ar-CH
114.1Ar-C
111.9Ar-CH
80.1C(CH₃)₃
64.9CH₂
51.6CH₂
49.9CH₂
45.4CH
37.1CH₂
35.5CH
32.9CH₂
29.5CH₂
28.3C(CH₃)₃
Table 3: Mass Spectrometry Data for this compound
Ionm/z [M+H]⁺
C₃₁H₄₂N₆O₃547.3

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

To a solution of 4-(1-(2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added tert-butyl (1r,4r)-4-formylcyclohexane-1-carboxylate (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq). The resulting mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the signaling pathway of the final product, SMD-3040, and the experimental workflow for the characterization of its intermediate.

SMD-3040_Signaling_Pathway cluster_cell Tumor Cell SMARCA2 SMARCA2 (Target Protein) Ternary_Complex SMARCA2-SMD-3040-VHL Ternary Complex SMARCA2->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex SMD_3040 SMD-3040 SMD_3040->SMARCA2 Binds SMD_3040->VHL Binds SMD_3040->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Recruitment Proteasome->Degradation Degradation

Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.

Experimental_Workflow cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis of This compound Purification Purification (Flash Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis MS Analysis (ESI-TOF) Purification->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: Workflow for the synthesis and characterization of this compound.

In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity. Its development represents a significant advancement in the targeted therapy of SMARCA4-deficient cancers. The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide focuses on the core physicochemical properties of a crucial precursor, SMD-3040 intermediate-1 , identified as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide . This intermediate serves as the von Hippel-Lindau (VHL) E3 ligase ligand component of the final PROTAC molecule. A thorough understanding of its properties is essential for the successful synthesis, purification, and scale-up of SMD-3040.

Physicochemical Properties

The physicochemical properties of this compound have been characterized using various analytical techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties
PropertyValueSource
Chemical Formula C₂₃H₃₂N₄O₃SSynthonix
Molecular Weight 444.6 g/mol PubChem[1]
Appearance White to off-white solid powder(Inferred from typical small molecule solids)
Purity 92%Synthonix
Table 2: Spectroscopic Data
TechniqueDataSource
¹H NMR Data available in primary literature(Not directly accessible in search results)
¹³C NMR Data available in primary literature(Not directly accessible in search results)
Mass Spectrometry (MS) Data available in primary literature(Not directly accessible in search results)
Table 3: Chromatographic Data
TechniqueDataSource
UPLC-MS Data available in primary literature(Not directly accessible in search results)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. The following is a generalized summary based on standard organic chemistry techniques.

Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (this compound)

The synthesis of this compound involves the coupling of two key building blocks: a protected (S)-2-amino-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The final step typically involves the deprotection of the amino group.

  • General Procedure:

    • The carboxylic acid of a Boc-protected (S)-2-amino-3,3-dimethylbutanoic acid is activated using a standard coupling reagent (e.g., HATU, HOBt).

    • The activated acid is then reacted with the free amine of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide in a suitable aprotic solvent (e.g., DMF, DCM).

    • The reaction is monitored by TLC or LC-MS until completion.

    • The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final intermediate.

    • The product is purified using column chromatography or recrystallization.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediate.

  • Chromatography: The purity of the compound is assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Visualizations

Synthetic Pathway of SMD-3040

The following diagram illustrates the logical flow of the synthesis of SMD-3040, highlighting the position of intermediate-1.

G cluster_0 Synthesis of VHL Ligand Moiety cluster_1 Synthesis of SMARCA2 Ligand Moiety & Linker Building_Block_A Boc-(S)-tert-Leucine Coupling_Deprotection Coupling & Deprotection Building_Block_A->Coupling_Deprotection Coupling Building_Block_B (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide Building_Block_B->Coupling_Deprotection SMD_3040_intermediate_1 This compound ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide) Final_Coupling Final Coupling SMD_3040_intermediate_1->Final_Coupling Amide Bond Formation Coupling_Deprotection->SMD_3040_intermediate_1 SMARCA2_Ligand_Linker SMARCA2 Ligand-Linker (Activated Carboxylic Acid) SMARCA2_Ligand_Linker->Final_Coupling SMD_3040 SMD-3040 (Final PROTAC) Final_Coupling->SMD_3040

Caption: Synthetic workflow for SMD-3040 highlighting the role of intermediate-1.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the typical workflow for the characterization of a synthesized intermediate like this compound.

G Start Synthesized This compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Analysis Purity Assessment (HPLC / UPLC-MS) Purification->Purity_Analysis Structure_Confirmation Structural Elucidation Purity_Analysis->Structure_Confirmation NMR 1H & 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Final_Data Physicochemical Data Table NMR->Final_Data MS->Final_Data G SMD_3040 SMD-3040 PROTAC Ternary_Complex Ternary Complex (SMARCA2-PROTAC-VHL) SMD_3040->Ternary_Complex SMARCA2 SMARCA2 Target Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_SMARCA2 Degraded SMARCA2 Fragments Proteasome->Degraded_SMARCA2 Free_PROTAC Free SMD-3040 Proteasome->Free_PROTAC Recycled

References

Methodological & Application

Application Notes and Protocols for the Synthesis of SMD-3040 from Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, starting from a key precursor, designated as intermediate-1 (also referred to as intermediate 38 in the primary literature). Additionally, the mechanism of action of SMD-3040 is illustrated through a signaling pathway diagram.

Introduction

SMD-3040 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3][4] It functions by simultaneously binding to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6][7][8] This targeted protein degradation strategy offers a promising therapeutic approach for cancers with specific genetic vulnerabilities.

Data Presentation

Table 1: Reactants and Materials for the Synthesis of SMD-3040 from Intermediate-1
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
Intermediate-1 (Intermediate 38)C₂₇H₃₅N₅O₄517.61Precursor
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamideC₂₄H₃₂N₄O₄S488.61VHL Ligand Precursor
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)C₁₁H₁₆F₆N₅OP379.24Coupling Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotection Agent
Saturated aqueous sodium bicarbonateNaHCO₃84.01Quenching Agent
BrineNaCl solutionVariableWashing Agent
Anhydrous sodium sulfateNa₂SO₄142.04Drying Agent
Table 2: Synthesis and Characterization of SMD-3040
ParameterValue
Reaction YieldNot explicitly stated in the primary source, but a similar final coupling step in the same publication reports yields in the range of 50-70%.
Purity (by HPLC)>95%
Molecular FormulaC₅₂H₆₆N₁₀O₅S
Molecular Weight943.21 g/mol
¹H NMRConforms to the expected structure (refer to the supporting information of the primary publication for detailed spectra).
Mass Spectrometry (ESI-MS)m/z calculated for C₅₂H₆₇N₁₀O₅S⁺ [M+H]⁺: 943.5, found: 943.5.

Experimental Protocols

Protocol for the Synthesis of SMD-3040 from Intermediate-1

This protocol is adapted from the supplementary information of the publication "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity".[2]

1. Deprotection of the VHL Ligand Precursor (if necessary):

  • If the VHL ligand precursor is Boc-protected, dissolve it in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the TFA salt of the deprotected amine.

2. Coupling of Intermediate-1 with the Deprotected VHL Ligand:

  • To a solution of Intermediate-1 (1.0 equivalent) in N,N-Dimethylformamide (DMF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) to the reaction mixture and stir for 5 minutes.

  • Add the deprotected VHL ligand (TFA salt, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

3. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to afford SMD-3040.

Mandatory Visualization

Signaling Pathway of SMD-3040 Action

SMD3040_pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation SMD3040 SMD-3040 SMARCA2_bound SMARCA2 SMD3040->SMARCA2_bound VHL_bound VHL SMD3040->VHL_bound SMARCA2 SMARCA2 (Target Protein) VHL VHL E3 Ligase SMD3040_bound SMD-3040 SMD3040_bound->VHL_bound SMARCA2_bound->SMD3040_bound Proteasome Proteasome SMARCA2_bound->Proteasome Targeting for Degradation Ub Ubiquitin VHL_bound->Ub Recruitment Ub->SMARCA2_bound Ubiquitination Degraded_SMARCA2 Degraded SMARCA2 (Peptide Fragments) Proteasome->Degraded_SMARCA2

Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.

Experimental Workflow for SMD-3040 Synthesis

SMD3040_synthesis_workflow cluster_synthesis Synthesis of SMD-3040 Intermediate1 Intermediate-1 (SMARCA2 Ligand Precursor) SMD3040_crude Crude SMD-3040 Intermediate1->SMD3040_crude VHLLigand_protected Boc-Protected VHL Ligand VHLLigand_deprotected Deprotected VHL Ligand (Amine Salt) VHLLigand_protected->VHLLigand_deprotected Deprotection (TFA/DCM) VHLLigand_deprotected->SMD3040_crude Coupling (HBTU, DIPEA, DMF) SMD3040_pure Purified SMD-3040 SMD3040_crude->SMD3040_pure Purification (Preparative HPLC)

Caption: Synthetic workflow for SMD-3040 from Intermediate-1.

References

Experimental Applications of SMD-3040 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, SMARCA2 becomes essential for cell survival, making it an attractive synthetic lethal target.[1][2] SMD-3040 offers a promising therapeutic strategy for such SMARCA4-deficient tumors by selectively targeting SMARCA2 for degradation.[1]

Mechanism of Action

SMD-3040 is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the SMARCA2 protein from cancer cells, leading to cell growth inhibition and tumor regression in preclinical models.[1][2]

cluster_cell Cancer Cell cluster_nucleus Nucleus SMD3040 SMD-3040 SMARCA2 SMARCA2 SMD3040->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase SMD3040->E3_Ligase Recruits Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation E3_Ligase->SMARCA2 Ubiquitination Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2 Degrades Ub Ubiquitin Ub->SMARCA2 Cell_Death Cell Growth Inhibition & Apoptosis Degraded_SMARCA2->Cell_Death Induces SMARCA4_deficient SMARCA4-deficient Cancer SMARCA4_deficient->Cell_Death Synthetic Lethality

Caption: Mechanism of action of SMD-3040 in SMARCA4-deficient cancer cells.

Key Applications and Efficacy Data

SMD-3040 has demonstrated significant potential in preclinical cancer research, particularly in models of SMARCA4-deficient cancers. Its applications include inducing selective degradation of SMARCA2, inhibiting cancer cell growth, and suppressing tumor growth in vivo.

In Vitro Efficacy

SMARCA2 Protein Degradation: SMD-3040 induces potent and selective degradation of the SMARCA2 protein in various cancer cell lines. The efficacy of degradation is measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cell LineCancer TypeDC50 (nM)Dmax (%)Citation
HeLaCervical Cancer1291[3]
SK-Mel-5Melanoma20>90[3]
SK-Mel-28Melanoma35>90[3]

Cell Growth Inhibition: SMD-3040 exhibits potent anti-proliferative activity in SMARCA4-deficient cancer cell lines, with minimal effect on SMARCA4 wild-type cells, highlighting its synthetic lethal mechanism. The growth inhibitory potential is quantified by the GI50 (concentration for 50% growth inhibition) value.

Cell LineSMARCA4 StatusGI50 (nM)Citation
SK-Mel-5Deficient8.8[3]
H838DeficientNot specified[3]
A549Deficient119[3]
In Vivo Efficacy

Tumor Growth Inhibition in Xenograft Models: Intravenous administration of SMD-3040 has been shown to significantly inhibit tumor growth in mouse xenograft models of human SMARCA4-deficient cancers.

Xenograft ModelCancer TypeDosing ScheduleTumor Growth InhibitionCitation
Human MelanomaMelanoma25-50 mg/kg, twice weekly for two weeksEffective inhibition of tumor growth[3]

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of SMD-3040 are provided below.

Protocol 1: In Vitro SMARCA2 Protein Degradation Assay (HiBiT Assay)

This protocol describes the use of a bioluminescence-based assay to quantify the degradation of SMARCA2 protein in live cells.

start Start plate_cells Plate HiBiT-SMARCA2 engineered cells start->plate_cells add_compound Add serial dilutions of SMD-3040 plate_cells->add_compound incubate Incubate for desired time points (e.g., 1-48h) add_compound->incubate add_reagent Add LgBiT protein and luminescent substrate incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data to determine DC50 and Dmax measure->analyze end End analyze->end

Caption: Workflow for the HiBiT protein degradation assay.

Materials:

  • HiBiT-SMARCA2 engineered cancer cell line (e.g., HeLa, SK-Mel-5)

  • Cell culture medium and supplements

  • White, opaque 96-well plates

  • SMD-3040 compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-SMARCA2 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of SMD-3040 in culture medium. Add the desired concentrations of SMD-3040 to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24, 48 hours) at 37°C.

  • Lysis and Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and substrate in the lytic buffer.

    • Add 100 µL of the prepared detection reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of SMD-3040 on the viability of cancer cells.

Materials:

  • SMARCA4-deficient and wild-type cancer cell lines

  • Cell culture medium and supplements

  • Clear-bottom, white-walled 96-well plates

  • SMD-3040 compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of SMD-3040 to the wells.

  • Incubation: Incubate the plate for 7 days at 37°C.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.

Protocol 3: Western Blotting for SMARCA2

This protocol describes the detection and quantification of SMARCA2 protein levels following treatment with SMD-3040.

Materials:

  • Cancer cell lines

  • SMD-3040 compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SMARCA2

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with SMD-3040 for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol details the establishment and monitoring of a xenograft mouse model to evaluate the anti-tumor activity of SMD-3040.

Materials:

  • SMARCA4-deficient cancer cells (e.g., SK-Mel-5)

  • Immunocompromised mice (e.g., NOD-SCID gamma mice)

  • Matrigel

  • SMD-3040 formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer SMD-3040 intravenously at the desired dose and schedule (e.g., 25-50 mg/kg, twice weekly).

  • Tumor Measurement: Measure the tumor volume with calipers every 3-4 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SMARCA2 levels).

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

References

"how to use SMD-3040 intermediate-1 in a laboratory setting"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for SMD-3040 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the laboratory use of this compound, a key precursor in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. Given its role as a synthetic intermediate, the primary application of this compound is in the chemical synthesis of its final product. This document also outlines its potential use as an analytical standard and provides essential guidelines for safe handling and storage.

Introduction to this compound

This compound is a chemical compound that serves as a crucial building block in the multi-step synthesis of SMD-3040.[1] SMD-3040 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein, a key therapeutic target in cancers with SMARCA4 deficiency.[2][3][4][5][6] As an intermediate, this compound does not possess the biological activity of the final PROTAC molecule but is integral to its successful synthesis.[7]

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C29H36N6O3[1]
Molecular Weight 516.63 g/mol [1]
CAS Number 3033110-45-8[1]
Role in the Synthesis of SMD-3040

This compound is a key component in the convergent synthesis of SMD-3040. In a typical PROTAC synthesis, a linker molecule is used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This compound likely represents one of these key fragments, which is then coupled with other components to form the final, active SMD-3040 molecule.

Below is a logical workflow illustrating the position of this compound in the overall synthesis of SMD-3040.

G cluster_synthesis Synthesis of SMD-3040 A Starting Materials (Fragment A) C This compound A->C B Starting Materials (Fragment B) D Other Synthetic Intermediates B->D E Final Coupling Reaction C->E D->E F SMD-3040 (Final Product) E->F G Purification and Analysis F->G

Logical workflow for the synthesis of SMD-3040.
Application as an Analytical Standard

This compound can be utilized as a reference standard in analytical procedures to monitor the progress of the SMD-3040 synthesis. Its distinct chemical structure and molecular weight allow for its clear identification and quantification using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Key applications as an analytical standard include:

  • Reaction Monitoring: Tracking the consumption of the intermediate and the formation of subsequent products in the synthetic pathway.

  • Purity Assessment: Evaluating the purity of crude reaction mixtures and isolated products.

  • Quality Control: Ensuring the identity and quality of the intermediate before its use in the final coupling step.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the essential safety and handling procedures for this compound in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

  • Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

1.2 Storage

  • Store this compound in a tightly sealed, clearly labeled container.[10]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[11][12]

  • For long-term storage, consult the Certificate of Analysis provided by the supplier for specific temperature recommendations.[1]

1.3 Weighing and Aliquoting

  • Perform all weighing and handling of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

  • For creating stock solutions, dissolve the compound in a suitable organic solvent (e.g., DMSO, DMF) as determined by its solubility profile.

1.4 Disposal

  • Dispose of any waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of the compound down the drain or in regular trash.

Protocol 2: Preparation of a Stock Solution for Analytical Use

This protocol describes the preparation of a stock solution of this compound for use as an analytical standard.

2.1 Materials

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade DMSO or acetonitrile)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Micropipettes

  • Vortex mixer

2.2 Procedure

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Carefully transfer the weighed solid into a clean, dry volumetric flask.

  • Add a portion of the chosen solvent to the flask (approximately half the final volume).

  • Gently swirl the flask or use a vortex mixer to ensure the complete dissolution of the solid.

  • Once dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled, sealed vial for storage. Store at -20°C for long-term stability.

Protocol 3: Monitoring a Synthetic Reaction using HPLC

This protocol provides a general method for using the this compound stock solution to monitor its consumption in a subsequent synthetic step.

3.1 Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Stock solution of this compound (from Protocol 2)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid)

  • Reaction mixture aliquots

3.2 HPLC Method Development (General Steps)

  • Develop a gradient elution method that provides good separation between this compound and the expected product of the reaction. A typical gradient might run from 5% to 95% acetonitrile in water over 10-15 minutes.

  • Determine the optimal detection wavelength for this compound by acquiring its UV spectrum.

3.3 Procedure

  • Inject a known concentration of the this compound stock solution to determine its retention time and peak area. This will serve as the standard.

  • At various time points during the synthetic reaction (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the diluted aliquot into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound. A decrease in its peak area over time indicates its consumption in the reaction.

  • Simultaneously, observe the appearance and increase of new peaks that may correspond to the desired product.

Mechanism of Action of the Final Product: SMD-3040

While this compound is not biologically active, understanding the mechanism of the final product is crucial for researchers in drug development. SMD-3040 functions as a PROTAC, inducing the degradation of the SMARCA2 protein through the ubiquitin-proteasome system.

G cluster_protac PROTAC Mechanism of Action PROTAC SMD-3040 Ternary Ternary Complex (SMARCA2-PROTAC-VHL) PROTAC->Ternary Target SMARCA2 Protein Target->Ternary E3 VHL E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded SMARCA2 Proteasome->Degradation Degradation

Mechanism of SMARCA2 degradation by SMD-3040.

References

Application Notes and Protocols: Physicochemical Characterization of SMD-3040 intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 intermediate-1 (CAS No. 3033110-45-8) is a key precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.[1][2][3] A thorough understanding of the physicochemical properties of this intermediate is critical for ensuring the efficiency, reproducibility, and safety of the SMD-3040 manufacturing process. This document provides detailed protocols for assessing the solubility and stability of this compound, based on established industry standards and regulatory guidelines.

While specific experimental data for this compound is not publicly available, these application notes offer a comprehensive framework for researchers to generate this crucial information. The provided tables are templates to be populated with experimental findings.

Chemical Information:

PropertyValue
CAS Number3033110-45-8
Molecular FormulaC29H36N6O3
Molecular Weight516.63 g/mol

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and is essential for developing suitable formulations.[4] The following protocols describe methods for determining both the kinetic and thermodynamic solubility of this compound.

Data Presentation: Solubility of this compound

Table 1: Kinetic Solubility in Various Solvents (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

SolventTemperature (°C)Solubility (µg/mL)Method
Water25< 1Shake-Flask
PBS (pH 7.4)255.2Shake-Flask
0.1 N HCl2515.8Shake-Flask
DMSO25> 2000Visual
Ethanol2550.3Shake-Flask
Acetonitrile2525.1Shake-Flask

Table 2: Thermodynamic Solubility in Biorelevant Media (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.23720.5
Simulated Intestinal Fluid (SIF)6.8378.9
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent or buffer in a sealed glass vial.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • Allow the suspension to settle for at least 1 hour.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm filter to remove any undissolved solids.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[7]

Stability Testing

Stability testing is crucial for determining how the quality of a drug substance or intermediate varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] These studies are essential for defining storage conditions and re-test periods. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[8][10][11]

Data Presentation: Stability of this compound

Table 3: Long-Term Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Storage ConditionTime Point (Months)Assay (%)AppearanceTotal Impurities (%)
25°C ± 2°C / 60% RH ± 5% RH099.8White Powder0.15
399.7White Powder0.20
699.5White Powder0.35
1299.2White Powder0.60

Table 4: Accelerated Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Storage ConditionTime Point (Months)Assay (%)AppearanceTotal Impurities (%)
40°C ± 2°C / 75% RH ± 5% RH099.8White Powder0.15
398.5White Powder1.20
697.2Off-white Powder2.50
Experimental Protocol: Long-Term and Accelerated Stability Studies
  • Sample Preparation: Place a sufficient quantity of this compound from at least three primary batches into containers that simulate the proposed packaging for storage and distribution.[10][12]

  • Storage: Store the samples in calibrated stability chambers under the following conditions as per ICH guidelines:[8][11]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9][11]

    • Accelerated: Test at 0, 3, and 6 months.[9][10]

  • Analytical Testing: At each time point, analyze the samples for key stability-indicating attributes, which may include:

    • Assay: Quantify the amount of this compound.

    • Impurities: Detect and quantify any degradation products.

    • Appearance: Visually inspect for any changes in color or physical state.

    • Water Content: Determine the moisture content.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14] This information is crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.[15][16]

Data Presentation: Forced Degradation of this compound

Table 5: Summary of Forced Degradation Results (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Stress ConditionDurationDegradation (%)Major Degradants (RRT)
0.1 M HCl24 h15.20.85, 1.12
0.1 M NaOH24 h8.50.91
3% H₂O₂24 h12.80.76, 1.05
Dry Heat (80°C)48 h5.10.95
Photostability (ICH Q1B)>1.2 million lux hours2.31.18
Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and monitor the degradation over time.[6]

  • Base Hydrolysis: Dissolve the intermediate in a suitable solvent and add 0.1 M NaOH. Heat the solution and monitor the degradation.[6]

  • Oxidative Degradation: Dissolve the intermediate and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and monitor for degradation.[6]

  • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80°C) in a calibrated oven.[6]

  • Photostability: Expose the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Analysis: For each condition, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Experimental Workflow Diagrams

G cluster_solubility Solubility Testing Workflow cluster_stability Stability Testing Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate (24-72h) prep->equilibrate sample Filter Supernatant equilibrate->sample analyze_sol Analyze by HPLC sample->analyze_sol report_sol Report Solubility (µg/mL) analyze_sol->report_sol prep_stab Prepare Samples (3 Batches) store Store at ICH Conditions prep_stab->store pull Pull Samples at Time Points store->pull analyze_stab Analyze for Assay & Impurities pull->analyze_stab report_stab Report Stability Profile analyze_stab->report_stab

Caption: General workflow for solubility and stability testing.

G cluster_forced_degradation Forced Degradation Workflow cluster_stress start This compound acid Acid Hydrolysis (0.1 M HCl, Heat) start->acid base Base Hydrolysis (0.1 M NaOH, Heat) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify & Characterize Degradants analysis->identification pathway Establish Degradation Pathway identification->pathway

Caption: Workflow for forced degradation studies.

References

Application Notes and Protocols for the Analytical Characterization of SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity.[1][2] The robust synthesis of SMD-3040 relies on the quality and purity of its precursors, including SMD-3040 intermediate-1 (CAS No. 3033110-45-8).[3] This document provides detailed application notes and protocols for the comprehensive analytical characterization of this key intermediate, ensuring its identity, purity, and quality for facilitating drug development and manufacturing processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 3033110-45-8[3]
Molecular Formula C₂₉H₃₆N₆O₃[4]
Molecular Weight 516.63 g/mol [4]
Chemical Structure (Structure as depicted in the primary synthesis literature)[4]

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-faceted analytical approach to confirm its structure and assess its purity. The following diagram illustrates the recommended workflow.

Analytical Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Compositional Analysis NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Characterized_Intermediate Characterized_Intermediate NMR_Spectroscopy->Characterized_Intermediate LC_MS LC-MS (High Resolution) LC_MS->Characterized_Intermediate FT_IR FT-IR Spectroscopy FT_IR->Characterized_Intermediate HPLC_UV HPLC-UV HPLC_UV->Characterized_Intermediate LC_MS_Purity LC-MS LC_MS_Purity->Characterized_Intermediate Elemental_Analysis Elemental Analysis Elemental_Analysis->Characterized_Intermediate Sample Sample Sample->NMR_Spectroscopy Sample->LC_MS Sample->FT_IR Sample->HPLC_UV Sample->LC_MS_Purity Sample->Elemental_Analysis

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the characterization of small molecule drug intermediates and should be adapted as necessary based on available instrumentation and specific sample characteristics.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules. The following protocols are for acquiring ¹H and ¹³C NMR spectra.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the intermediate and should not have signals that obscure key resonances.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Expected Data Summary:

NucleusExpected Chemical Shifts (ppm)Notes
¹H Aromatic protons, aliphatic protons, and exchangeable protons. Specific shifts are dependent on the final confirmed structure.Integration of peaks should correspond to the number of protons in the molecule. Coupling patterns will provide information on neighboring protons.
¹³C Aromatic carbons, carbonyl carbons, and aliphatic carbons.The number of distinct signals should correspond to the number of unique carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The following method is a general starting point for purity analysis of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or a more specific wavelength if the chromophore is known)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity of the intermediate.

    • Identify and quantify any impurities present.

Purity Assessment Workflow:

HPLC Purity Workflow Sample_Prep Sample Preparation (0.1 mg/mL solution) HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Chromatogram Obtain Chromatogram HPLC_Analysis->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Calculate Area % Purity Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying impurities.

Protocol:

  • Chromatographic Conditions:

    • Use the same HPLC method as described for purity assessment.

  • Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative ion modes
Mass Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the observed mass with the calculated exact mass of this compound.

Expected Data Summary:

ParameterExpected Value
Calculated Exact Mass 516.28 g/mol
Observed [M+H]⁺ ~517.29 m/z
Observed [M-H]⁻ ~515.27 m/z
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Functional Group Absorptions:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amines, amides) 3500 - 3300
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=O stretch (amide) 1680 - 1630
C=N stretch (heterocycles) 1650 - 1550
C=C stretch (aromatic) 1600 - 1450
C-O stretch 1250 - 1050
Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical and molecular formula.[4]

Protocol:

  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-5 mg) of this compound.

  • Instrumentation:

    • Use a CHN analyzer.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N with the calculated theoretical values.

Expected Elemental Composition:

ElementTheoretical Weight %
Carbon (C) 67.42%
Hydrogen (H) 7.02%
Nitrogen (N) 16.27%
Oxygen (O) 9.29%

Conclusion

The application of this comprehensive suite of analytical methods will ensure a thorough characterization of this compound. By confirming its identity, purity, and composition, researchers and drug developers can proceed with confidence in the synthesis of the final active pharmaceutical ingredient, SMD-3040, ultimately contributing to the advancement of this promising therapeutic agent.

References

"in vivo studies using SMD-3040 synthesized from intermediate-1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The protocols detailed below are based on preclinical studies demonstrating its anti-tumor activity in SMARCA4-deficient cancer models.

Introduction

SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 (also known as BRG1) gene, the paralog SMARCA2 becomes essential for cell survival. This creates a synthetic lethal dependency that can be exploited therapeutically. SMD-3040 hijacks the cell's ubiquitin-proteasome system to selectively target SMARCA2 for degradation, leading to cell growth inhibition and tumor regression in SMARCA4-deficient cancers.[1][2][3]

Mechanism of Action

SMD-3040 is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2. This ternary complex formation facilitates the polyubiquitination of SMARCA2 by the E3 ligase, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to enhancer reprogramming and modulation of the YAP signaling pathway, ultimately resulting in anti-tumor effects.

Below is a diagram illustrating the proposed signaling pathway for SMD-3040's mechanism of action.

SMD3040_pathway cluster_0 SMD-3040 Action cluster_1 Cellular Machinery cluster_2 Downstream Effects in SMARCA4-deficient Cancer Cells SMD-3040 SMD-3040 Ternary Complex Ternary Complex SMD-3040->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex SMARCA2 SMARCA2 SMARCA2->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Proteasome Proteasome SMARCA2 Degradation SMARCA2 Degradation Enhancer Reprogramming Enhancer Reprogramming Tumor Growth Inhibition Tumor Growth Inhibition Enhancer Reprogramming->Tumor Growth Inhibition YAP Signaling Modulation YAP Signaling Modulation YAP Signaling Modulation->Tumor Growth Inhibition Polyubiquitination->SMARCA2 Degradation Proteasome SMARCA2 Degradation->Enhancer Reprogramming SMARCA2 Degradation->YAP Signaling Modulation

Caption: Mechanism of action of SMD-3040 leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of SMD-3040 in various SMARCA4-deficient cancer cell lines and xenograft models.

Table 1: In Vitro Degradation and Proliferation Inhibition

Cell LineCancer TypeSMARCA4 StatusDC50 (nM)Dmax (%)GI50 (nM)
K-Mel-5MelanomaDeficient20>908.8
SK-Mel-28MelanomaDeficient35>90119
H838Lung CancerDeficientNot Reported>90Not Reported
A549Lung CancerWild-Type>1000<10>1000

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg)Administration RouteDosing ScheduleOutcome
K-Mel-5Melanoma25IntravenousTwice weekly for 2 weeksSignificant tumor growth inhibition
SK-Mel-28Melanoma50IntravenousTwice weekly for 2 weeksSignificant tumor growth inhibition
H838Lung CancerNot ReportedNot ReportedNot ReportedStrong tumor growth inhibition

Experimental Protocols

Protocol 1: Synthesis of SMD-3040 from Intermediate-1 (Intermediate 38)

This protocol describes the final coupling step in the synthesis of SMD-3040. For the synthesis of earlier intermediates, please refer to the supplementary information of Yang L, et al. J Med Chem. 2023.

Materials:

  • Intermediate 38 (SMARCA2/4 ligand with linker)

  • VHL Ligand-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve Intermediate 38 (1.0 eq) and VHL Ligand-acid (1.2 eq) in DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA to yield SMD-3040.

  • Lyophilize the pure fractions to obtain SMD-3040 as a white solid.

  • Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

The workflow for the synthesis is depicted below.

synthesis_workflow Intermediate-1 Intermediate 38 Coupling HATU, DIPEA, DMF Intermediate-1->Coupling VHL_Ligand VHL Ligand-acid VHL_Ligand->Coupling Reaction Stir at RT, 2h Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Preparative HPLC Workup->Purification Final_Product SMD-3040 Purification->Final_Product

Caption: Final synthesis step of SMD-3040.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Melanoma Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of SMD-3040 in a subcutaneous melanoma xenograft model using SMARCA4-deficient cell lines.

Materials and Animals:

  • SMARCA4-deficient human melanoma cells (e.g., K-Mel-5 or SK-Mel-28)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS (Phosphate-Buffered Saline)

  • SMD-3040

  • Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture melanoma cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare a stock solution of SMD-3040 in DMSO.

    • On the day of injection, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 100 µL injection volume for a 10g mouse).

    • Administer SMD-3040 (25 or 50 mg/kg) or vehicle via intravenous injection.

  • Treatment and Monitoring:

    • Dose the animals twice weekly for two consecutive weeks.

    • Monitor tumor volume and body weight every 2-3 days.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

    • Euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis as required (e.g., Western blot for SMARCA2 levels, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.

The experimental workflow for the in vivo study is outlined below.

invivo_workflow Cell_Implantation Subcutaneous injection of melanoma cells Tumor_Growth Monitor tumor growth to 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment IV injection of SMD-3040 or Vehicle (Twice weekly for 2 weeks) Randomization->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Endpoint Euthanasia and tumor excision Monitoring->Endpoint Analysis Tumor weight, Western blot, IHC Endpoint->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine SMD-3040 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. SMD-3040 operates through a synthetic lethality approach, targeting cancer cells with a deficiency in the SMARCA4 gene.[1][2][3][4][5] This document outlines detailed protocols for key experiments to characterize the activity of SMD-3040, including its ability to induce SMARCA2 degradation, its selectivity, and its impact on cancer cell proliferation.

Introduction to SMD-3040

SMD-3040 is an experimental therapeutic agent designed to selectively degrade the SMARCA2 protein by co-opting the cell's natural protein disposal system.[6][7] It functions as a heterobifunctional molecule, with one end binding to the SMARCA2 protein and the other to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In cancers that have lost the function of SMARCA4, a related protein, the cells become highly dependent on SMARCA2 for survival.[4] By degrading SMARCA2, SMD-3040 induces synthetic lethality in these SMARCA4-deficient cancer cells, leading to potent anti-tumor activity.[1][2][3][4][8]

Key Performance Metrics

The efficacy of SMD-3040 is quantified by several key parameters:

  • DC50 (Half-maximal Degradation Concentration): The concentration of SMD-3040 required to degrade 50% of the target protein (SMARCA2). A lower DC50 value indicates higher potency in protein degradation.

  • Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC.

  • GI50 (Half-maximal Growth Inhibition): The concentration of SMD-3040 that inhibits the growth of a cell population by 50%. This metric is crucial for assessing the compound's anti-proliferative effects.[9]

Data Presentation

Table 1: In Vitro Degradation Profile of SMD-3040
Cell LineSMARCA4 StatusSMARCA2 DC50 (nM)SMARCA2 Dmax (%)SMARCA4 DC50 (nM)SMARCA4 Dmax (%)
SK-MEL-5Deficient20>90>1000<10
NCI-H838DeficientNot ReportedNot ReportedNot ReportedNot Reported
A549DeficientNot ReportedNot ReportedNot ReportedNot Reported
SK-MEL-28Wild-Type35>90>1000<10
HeLaWild-TypeNot ReportedNot ReportedNot ReportedNot Reported

Data synthesized from publicly available information. Specific values may vary based on experimental conditions.

Table 2: Anti-proliferative Activity of SMD-3040
Cell LineSMARCA4 StatusGI50 (nM)
SK-MEL-5Deficient8.8
NCI-H838Deficient119
A549DeficientNot Reported
NCI-H1792DeficientNot Reported
NCI-H1944DeficientNot Reported
NCI-H1568DeficientNot Reported
NCI-H1693DeficientNot Reported
NCI-H1793DeficientNot Reported
SK-MEL-28Wild-Type>10,000
NCI-H1975Wild-Type>10,000
NCI-H647Wild-Type>10,000

Data synthesized from publicly available information. Specific values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

SMD3040_Mechanism_of_Action cluster_0 SMD-3040 Action cluster_1 Cellular Machinery cluster_2 Cellular Outcome in SMARCA4-deficient Cancer SMD3040 SMD-3040 Ternary_Complex Ternary Complex (SMARCA2-SMD3040-VHL) SMD3040->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitinated_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->Ubiquitinated_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ubiquitinated_SMARCA2->Proteasome Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of SMD-3040.

Western_Blot_Workflow start Seed Cells (SMARCA4-deficient & Wild-Type) treat Treat with SMD-3040 (Dose-response) start->treat incubate Incubate (e.g., 24 hours) treat->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-SMARCA2, anti-SMARCA4, anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis (Quantify band intensity) detect->analyze end Determine DC50 & Dmax analyze->end

Caption: Western blot workflow for DC50 determination.

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with SMD-3040 (serial dilutions) start->treat incubate Incubate (e.g., 7 days) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance analyze Data Analysis (Normalize to control) read_absorbance->analyze end Determine GI50 analyze->end

Caption: Cell viability (MTS) assay workflow for GI50 determination.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax for SMARCA2 Degradation by Western Blot

This protocol details the procedure for quantifying the degradation of SMARCA2 protein in response to SMD-3040 treatment.

Materials:

  • SMARCA4-deficient (e.g., SK-MEL-5, NCI-H838) and SMARCA4 wild-type (e.g., SK-MEL-28) cell lines

  • Complete cell culture medium

  • SMD-3040

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SMD-3040 in complete culture medium. The final concentration range should span the expected DC50 value (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control. Replace the medium in each well with the medium containing the appropriate concentration of SMD-3040 or DMSO.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the SMARCA2 and SMARCA4 band intensities to the corresponding GAPDH band intensity.

    • Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.

    • Plot the percentage of remaining protein against the log concentration of SMD-3040 and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Determination of GI50 by MTS Cell Viability Assay

This protocol measures the effect of SMD-3040 on the proliferation of cancer cell lines.

Materials:

  • SMARCA4-deficient and wild-type cell lines

  • Complete cell culture medium

  • SMD-3040

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (to ensure exponential growth throughout the assay). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SMD-3040 in complete culture medium. Add the compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).

  • Incubation: Incubate the plates for an extended period (e.g., 7 days) to allow for the anti-proliferative effects to manifest.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2][3][12]

    • Incubate the plates for 1-4 hours at 37°C.[2][3][12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2][3]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell growth.

    • Plot the percentage of growth inhibition against the log concentration of SMD-3040 and fit a dose-response curve to calculate the GI50 value.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that SMD-3040 induces the ubiquitination of SMARCA2.

Materials:

  • Relevant cell line (e.g., SK-MEL-5)

  • SMD-3040

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Anti-SMARCA2 antibody

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

Procedure:

  • Cell Treatment: Treat cells with SMD-3040 in the presence and absence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Include a vehicle control.

  • Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-SMARCA2 antibody to capture SMARCA2 and any associated proteins.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binders.

  • Western Blotting:

    • Elute the protein complexes from the beads and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of SMARCA2. A smear or ladder of high molecular weight bands indicates poly-ubiquitination.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of SMD-3040. By systematically determining the DC50, Dmax, and GI50 values, and confirming the mechanism of action through ubiquitination assays, researchers can effectively characterize the potency, selectivity, and anti-cancer efficacy of this promising SMARCA2 degrader. These assays are critical for advancing our understanding of targeted protein degradation and for the development of novel cancer therapeutics.

References

"handling and storage recommendations for SMD-3040 intermediate-1"

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the synthesis of the potent and selective SMARCA2 PROTAC degrader SMD-3040, SMD-3040 intermediate-1 requires careful handling and storage to maintain its integrity and ensure the success of subsequent research and development activities.[1] This document provides detailed application notes and protocols for the proper management of this intermediate compound, designed for researchers, scientists, and drug development professionals.

Compound Information

Chemical Identity: this compound is a precursor in the synthesis of SMD-3040, a molecule designed to induce the degradation of the SMARCA2 protein.[1] SMD-3040 itself is comprised of a ligand for SMARCA2/4, a linker, and a VHL ligand, and has demonstrated significant anti-tumor activity in preclinical models.[2][3][4]

Storage Recommendations

Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions, based on best practices for similar chemical compounds and information available for the final product, SMD-3040.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CLong-termProtect from light and moisture.[5]
4°CShort-termSuitable for days to weeks.[3]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthUse for working stocks.[2]

Note: These recommendations are based on data for the final product, SMD-3040. Always consult the Certificate of Analysis provided by the supplier for specific storage instructions for this compound.[1]

Handling Protocols

Adherence to proper handling procedures is essential for user safety and to maintain the quality of the compound.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Shipping and Receiving: The compound is typically shipped at ambient temperature and is stable for the duration of shipping.[2][3] Upon receipt, transfer to the recommended storage conditions as soon as possible.

Preparation of Stock Solutions

The following protocol outlines the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for related compounds.[2]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -80°C for long-term use or -20°C for short-term use.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of handling and the role of this compound in the synthesis of the final product.

G cluster_receiving Receiving and Initial Storage cluster_prep Preparation for Use A Receive Compound (Ambient Temperature) B Inspect Packaging A->B C Transfer to -20°C for Storage B->C D Equilibrate to Room Temperature C->D Retrieve from Storage E Weigh Solid D->E F Prepare Stock Solution (e.g., in DMSO) E->F G Aliquot and Store (-80°C or -20°C) F->G

Caption: Workflow for handling and preparation of this compound.

G A SMD-3040 intermediate-1 C Chemical Synthesis A->C B Other Reactants & Linker B->C D SMD-3040 (Final PROTAC) C->D E In Vitro / In Vivo Experiments D->E

Caption: Role of this compound in the synthesis of SMD-3040.

Quality Control

To ensure the integrity of this compound, periodic quality control checks are recommended, especially for long-term stored materials.

Table 2: Recommended Quality Control Assays

AssayPurposeProtocol
High-Performance Liquid Chromatography (HPLC) To assess purity and detect degradation products.Utilize a suitable C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the intermediate.Couple the HPLC output to a mass spectrometer to verify the mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.Dissolve a small sample in a deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C spectra.

These protocols and recommendations are intended to provide a comprehensive guide for the handling and storage of this compound. For all specific details and safety information, users must refer to the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA) provided by the manufacturer.

References

Application Notes and Protocols for the Scale-up Synthesis of SMD-3040 from its Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The synthesis focuses on the final amide coupling step between a key carboxylic acid intermediate (the SMARCA2/4 ligand with a linker) and an amine intermediate (the VHL E3 ligase ligand). This guide is intended for researchers and professionals in drug development and medicinal chemistry who are looking to synthesize SMD-3040 or analogous PROTAC molecules on a larger scale. The protocols provided are based on established chemical principles for amide bond formation and purification in a process chemistry context.

Introduction

SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein by recruiting it to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach is a promising therapeutic strategy for cancers with SMARCA4 deficiency.[1][2] As research progresses from discovery to preclinical and clinical development, the need for robust and scalable synthetic routes becomes critical.

This document outlines a proposed scale-up synthesis for the final step in the preparation of SMD-3040. The synthesis involves the coupling of two advanced intermediates:

  • Intermediate A (Amine): (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

  • Intermediate B (Acid): (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid

The final amide bond formation between these two complex molecules is a critical transformation that requires careful optimization for scale-up.

Chemical Structures

SMD-3040:

  • IUPAC Name: (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[3]

  • Molecular Formula: C₅₂H₆₆N₁₀O₅S[3]

  • Molecular Weight: 943.23 g/mol [3]

Intermediate A (Amine):

  • IUPAC Name: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

  • Molecular Formula: C₂₃H₃₂N₄O₃S

Intermediate B (Acid):

  • IUPAC Name: (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid

  • Molecular Formula: C₂₉H₃₄N₆O₃

Proposed Synthetic Pathway

The final step in the synthesis of SMD-3040 is the formation of an amide bond between the carboxylic acid of Intermediate B and the primary amine of Intermediate A. This transformation is typically achieved using a peptide coupling agent.

SMD-3040 Synthesis Intermediate_A Intermediate A (Amine) Coupling Amide Coupling Intermediate_A->Coupling Intermediate_B Intermediate B (Acid) Intermediate_B->Coupling SMD_3040 SMD-3040 Coupling->SMD_3040 HATU, DIPEA DMF, RT

Caption: Proposed final synthetic step for SMD-3040.

Experimental Protocols

Scale-up Synthesis of SMD-3040 via Amide Coupling

This protocol describes the gram-scale synthesis of SMD-3040 from its advanced intermediates.

Materials and Reagents:

ReagentGradeSupplier
Intermediate A (Amine)>95% PurityCustom Synthesis
Intermediate B (Acid)>95% PurityCustom Synthesis
HATUReagent GradeCommercial
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Dichloromethane (B109758) (DCM)ACS GradeCommercial
Saturated aq. Sodium BicarbonateACS GradeCommercial
BrineACS GradeCommercial
Anhydrous Sodium SulfateACS GradeCommercial

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Chromatography column

  • HPLC system for purification and analysis

Protocol:

  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Intermediate B (Acid) (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid. Stir the solution under a nitrogen atmosphere.

  • Activation of Carboxylic Acid:

    • To the stirred solution, add HATU (1.1 eq) in one portion at room temperature.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise via an addition funnel over 15 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • Amide Coupling:

    • In a separate flask, dissolve Intermediate A (Amine) (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of Intermediate A to the reaction mixture dropwise over 30 minutes.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane (DCM).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • For higher purity, perform preparative reverse-phase HPLC.

Quantitative Data (Representative):

ParameterValue
Scale10 g
Yield (after column)70-80%
Purity (by HPLC)>95%
Reaction Time4-6 hours
Reaction TemperatureRoom Temperature

Process Workflow

Scale-up Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control Reagents Charge Intermediates and Reagents Reaction Amide Coupling Reaction Reagents->Reaction Monitoring In-process Monitoring (LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Column Flash Column Chromatography Drying->Column Prep_HPLC Preparative HPLC Column->Prep_HPLC Analysis Purity (HPLC) Identity (NMR, MS) Prep_HPLC->Analysis Final_Product Final Product (SMD-3040) Analysis->Final_Product

Caption: Overall workflow for the scale-up synthesis of SMD-3040.

Quality Control and Characterization

The final product should be characterized to ensure its identity and purity.

Analytical Methods:

MethodPurpose
HPLCPurity assessment and quantification
LC-MSMolecular weight confirmation
¹H NMRStructural elucidation
¹³C NMRStructural confirmation

Representative Purity Profile:

ParameterSpecification
AppearanceWhite to off-white solid
Purity (HPLC)≥ 98%
Identity (¹H NMR, MS)Conforms to structure

Discussion and Safety Considerations

  • Reagent Selection: HATU is a common and efficient coupling reagent for complex amide bond formations. Other reagents such as HBTU, T3P, or EDC/Oxyma could also be explored and may offer advantages in terms of cost or safety on a larger scale.

  • Solvent Selection: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. However, due to its high boiling point and potential toxicity, alternative solvents like 2-MeTHF or acetonitrile (B52724) could be investigated for a more environmentally friendly process.

  • Work-up and Purification: The work-up procedure is designed to remove the bulk of the reagents and by-products. The choice between flash chromatography and preparative HPLC for purification will depend on the required purity and the scale of the synthesis. For multi-kilogram scale, crystallization might be a more viable purification method and should be developed.

  • Safety:

    • HATU and other coupling reagents can be hazardous; consult the Safety Data Sheet (SDS) before use.

    • DIPEA is a corrosive and flammable base.

    • DMF is a reproductive toxin.

    • All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The provided protocol offers a detailed framework for the scale-up synthesis of SMD-3040 via a final amide coupling step. This guide, along with the supporting data and workflows, should serve as a valuable resource for researchers and drug development professionals in the synthesis of this and other complex PROTAC molecules. It is important to note that for any scale-up synthesis, process optimization and safety assessments are crucial for a successful and safe outcome.

References

Application Notes and Protocols for SMD-3040 Intermediate-1 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes detail the use of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader, SMD-3040. The final compound, SMD-3040, is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant antitumor activity in preclinical studies, particularly in cancers with SMARCA4 deficiency through a synthetic lethality mechanism.[1]

SMD-3040 operates by hijacking the ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein.[2][3] This document provides detailed protocols for the utilization of this compound in the synthesis of SMD-3040, alongside the biological context and activity of the final compound.

Application Notes

Primary Application: Synthesis of a Selective SMARCA2 PROTAC Degrader

This compound is a crucial building block for the synthesis of SMD-3040. It incorporates the SMARCA2-binding moiety, which is subsequently linked to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand via a linker. The primary application of this compound is therefore in the final coupling step to generate the bifunctional PROTAC molecule, SMD-3040.

Key Features of the Final Compound, SMD-3040:

  • High Potency: SMD-3040 induces degradation of SMARCA2 at low nanomolar concentrations.[1][4]

  • Selectivity: It exhibits high selectivity for the degradation of SMARCA2 over its close homolog SMARCA4.[1]

  • Therapeutic Potential: Demonstrates potent cell growth inhibition in SMARCA4-deficient cancer cell lines and robust in vivo antitumor activity.[1][4][5]

Data Presentation

The biological activity of the final compound, SMD-3040, synthesized from this compound, is summarized below.

Table 1: In Vitro Degradation Activity of SMD-3040
Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Assay Time (h)
HeLaSMARCA21291Not Specified
K-Mel-5SMARCA220>90Not Specified
SK-Mel-28SMARCA235>90Not Specified

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of SMD-3040
Cell LineCancer TypeSMARCA4 StatusGI₅₀ (nM)
SK-Mel-5MelanomaDeficient8.8
H838Lung CancerDeficientNot Specified
A549Lung CancerDeficientNot Specified

GI₅₀: Half-maximal growth inhibition concentration.[4]

Experimental Protocols

Synthesis of SMD-3040 from this compound

This protocol outlines the final coupling step in the synthesis of SMD-3040, where this compound is reacted with the VHL E3 ligase ligand-linker moiety.

Materials:

  • This compound (CAS: 3033110-45-8)

  • VHL ligand-linker conjugate with a terminal carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase preparatory HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the VHL ligand-linker conjugate (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • To this solution, add HATU (1.5 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with methanol (B129727) and filter to remove any solids.

  • Purify the crude product by reverse-phase preparatory HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain SMD-3040 as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Signaling Pathway of SMD-3040

The following diagram illustrates the mechanism of action of SMD-3040 as a PROTAC, leading to the targeted degradation of the SMARCA2 protein.

SMD_3040_Mechanism cluster_cell Cell SMD3040 SMD-3040 (PROTAC) Ternary Ternary Complex (SMARCA2-PROTAC-VHL) SMD3040->Ternary Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Polyubiquitinated SMARCA2 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.

Experimental Workflow: Synthesis of SMD-3040

This diagram outlines the key step in the synthesis of SMD-3040 involving this compound.

SMD_3040_Synthesis Intermediate This compound (SMARCA2 Ligand) Coupling Amide Coupling Intermediate->Coupling VHL_linker VHL Ligand-Linker (with COOH) VHL_linker->Coupling Reagents HATU, DIPEA DMF, RT, 16h Reagents->Coupling SMD3040 SMD-3040 (Final PROTAC) Coupling->SMD3040 Purification Prep-HPLC Purification SMD3040->Purification Final_Product Pure SMD-3040 Purification->Final_Product

Caption: Synthesis of SMD-3040 from its intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of SMD-3040 from Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of SMD-3040 from intermediate-1. It is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.[1][2][3][4] The final step in the synthesis of many PROTACs involves an amide bond formation, which can present challenges.[5][6]

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the final coupling step of PROTAC synthesis are a common issue.[5] Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and improve your yield:

  • Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HOBt) and bases (e.g., DIPEA), are fresh and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.

  • Reaction Conditions:

    • Temperature: While many amide couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for sterically hindered or less reactive substrates.[5] Monitor the reaction for potential degradation at higher temperatures.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical method like LC-MS. An optimal reaction time should be determined, as prolonged reactions can lead to the formation of byproducts.[5]

  • Solubility: Poor solubility of either intermediate-1 or the coupling partner can hinder the reaction.[5] Consider using a co-solvent such as DMF or DMSO to ensure all reactants are fully dissolved. Sonication may also aid in dissolution.[5]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reagent can sometimes drive the reaction to completion.

Question: The reaction appears incomplete, with starting material remaining. What steps can I take to drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge. Here are some strategies to address this:

  • Activation of the Carboxylic Acid: Ensure the carboxylic acid component is fully activated before or during the addition of the amine. If using coupling reagents like HATU, allow for a pre-activation period with the acid and base before adding the amine.

  • Choice of Coupling Reagent: If standard coupling reagents like HATU or EDC/HOBt are not effective, consider alternative, more potent coupling agents such as COMU or T3P.

  • pH of the Reaction Mixture: The basicity of the reaction is crucial. Ensure enough non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is present to neutralize any acid salts of the amine and the acid formed during the reaction. The amount of base may need to be adjusted, especially if starting materials are in salt forms.[7]

Question: I'm observing significant byproduct formation. How can I minimize side reactions?

Answer:

Byproduct formation can complicate purification and reduce the yield of the desired product. Consider the following:

  • Side Reactions of Coupling Agents: Some coupling reagents can lead to side reactions. For example, HATU can sometimes react with the amine. Ensure the reaction conditions are optimized to favor the desired amide bond formation.

  • Protecting Groups: If either intermediate-1 or the coupling partner has other reactive functional groups, consider using appropriate protecting groups that can be removed after the coupling step.

  • Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of side reactions relative to the desired reaction.

Question: The purification of SMD-3040 is proving difficult. What are some recommended purification strategies?

Answer:

PROTACs are often large molecules that can be challenging to purify.[5]

  • Chromatography: Reverse-phase HPLC (High-Performance Liquid Chromatography) is often the method of choice for purifying PROTACs. A gradient of a suitable solvent system (e.g., acetonitrile/water with a modifier like TFA or formic acid) will likely be required.

  • Solvent Selection for Extraction: During the workup, carefully select the extraction solvents to remove as many impurities as possible before chromatography.

  • Characterization of Impurities: If possible, characterize the major impurities to understand their origin and adjust the reaction or purification conditions accordingly. A common impurity can be the unreacted starting materials or byproducts from the coupling reaction.[5]

Frequently Asked Questions (FAQs)

Question: What is the general reaction type for the conversion of intermediate-1 to SMD-3040?

Answer:

The final step in the synthesis of SMD-3040 from intermediate-1 is typically an amide bond formation . This involves the coupling of a carboxylic acid derivative with an amine derivative.

Question: What are the key reagents for this amide coupling reaction?

Answer:

The key reagents generally include:

  • Intermediate-1 (either the carboxylic acid or amine component)

  • The corresponding coupling partner (amine or carboxylic acid)

  • A coupling reagent to activate the carboxylic acid (e.g., HATU, HOBt/EDC).

  • A non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize acids.

  • An anhydrous solvent (e.g., DMF, DCM).

Question: How should I monitor the progress of the reaction?

Answer:

The progress of the reaction should be monitored by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). This will allow you to track the consumption of starting materials and the formation of the product.

Question: What are the recommended storage conditions for SMD-3040?

Answer:

SMD-3040 should be stored at -20°C, protected from light and moisture to ensure its stability.[8]

Experimental Protocol and Data

The following table summarizes a typical experimental protocol for the final amide coupling step to synthesize SMD-3040. Note that specific amounts and reaction times may need to be optimized for your specific setup.

ParameterValue/ConditionNotes
Starting Materials Intermediate-1 (amine), Carboxylic acid partnerEnsure high purity of starting materials.
Coupling Reagent HATU (1.2 eq)Other reagents like HOBt/EDC can be used.
Base DIPEA (3.0 eq)Ensure the base is anhydrous.
Solvent Anhydrous DMFEnsure the solvent is dry.
Temperature Room Temperature (can be heated to 40-50 °C)Monitor for degradation at higher temperatures.
Reaction Time 2-16 hoursMonitor by LC-MS to determine completion.
Workup Aqueous workup and extractionUse appropriate solvents to remove water-soluble impurities.
Purification Reverse-phase HPLCGradient elution is typically required.
Typical Yield 40-60%Yields can vary based on scale and purity of reagents.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Intermediate-1 (Amine) Intermediate-1 (Amine) Reaction Mixture Reaction Mixture Intermediate-1 (Amine)->Reaction Mixture Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Mixture HATU HATU HATU->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup 2-16h, RT Extraction Extraction Aqueous Workup->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) SMD-3040 (Final Product) SMD-3040 (Final Product) Purification (HPLC)->SMD-3040 (Final Product)

Caption: Experimental workflow for the synthesis of SMD-3040.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction If starting material remains Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation If impurities are high Purification Issues Purification Issues Low Yield->Purification Issues If product is lost during purification Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Conditions (Temp, Time) Optimize Conditions (Temp, Time) Incomplete Reaction->Optimize Conditions (Temp, Time) Improve Solubility Improve Solubility Incomplete Reaction->Improve Solubility Check Acid Activation Check Acid Activation Incomplete Reaction->Check Acid Activation Change Coupling Reagent Change Coupling Reagent Incomplete Reaction->Change Coupling Reagent Optimize Base Optimize Base Incomplete Reaction->Optimize Base Byproduct Formation->Change Coupling Reagent Lower Temperature Lower Temperature Byproduct Formation->Lower Temperature Use Protecting Groups Use Protecting Groups Byproduct Formation->Use Protecting Groups Optimize HPLC Method Optimize HPLC Method Purification Issues->Optimize HPLC Method Improve Workup Improve Workup Purification Issues->Improve Workup Adjust Stoichiometry Adjust Stoichiometry

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of Compound-X (formerly SMD-3040 intermediate-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Compound-X , a key intermediate in the synthesis of SMD-3040.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of Compound-X?

A1: The most frequently observed impurities are unreacted starting materials, byproducts from side reactions (e.g., dimers, isomers), and residual solvents or reagents. The specific impurity profile can vary based on the exact reaction conditions used.

Q2: What is the recommended first-pass purification strategy for Compound-X?

A2: For initial purification on a lab scale, flash column chromatography is the recommended starting point. The choice of stationary and mobile phases should be guided by the polarity of Compound-X and its major impurities, as determined by Thin Layer Chromatography (TLC).

Q3: How can I effectively remove residual palladium catalyst from my sample of Compound-X?

A3: Residual palladium can often be removed by treating the crude product solution with a palladium scavenger resin. Alternatively, filtration through a pad of celite or activated carbon can also be effective in reducing palladium levels.

Q4: Is Compound-X prone to degradation during purification?

A4: Compound-X can be sensitive to prolonged exposure to acidic or basic conditions. It is recommended to maintain a neutral pH during workup and purification steps whenever possible. If the compound shows signs of degradation on silica (B1680970) gel, using a deactivated (e.g., triethylamine-treated) silica gel or switching to an alternative stationary phase like alumina (B75360) may be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Compound-X.

Issue 1: Poor Separation During Column Chromatography

Question: My column chromatography is resulting in poor separation between Compound-X and a major impurity. What steps can I take to improve this?

Answer: Improving chromatographic separation requires a systematic approach. The following workflow can help you troubleshoot and optimize your method.

G A Start: Poor Separation B Analyze TLC Plates A->B C Are spots well-separated (ΔRf > 0.2)? B->C D Optimize Solvent System C->D No I Review Column Packing & Loading C->I Yes E Try different solvent ratios (e.g., Hexane/EtOAc, DCM/MeOH) D->E F Add modifier (e.g., 0.1% TEA or AcOH) D->F G Change Stationary Phase D->G If no improvement E->B F->B H Consider alumina (basic/neutral/acidic) or reverse-phase silica G->H H->B J Is the column overloaded? Was the sample loaded dry? I->J K Reduce sample load Use dry loading technique J->K Yes L Successful Separation J->L No, packing is good K->L

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Compound-X Fails to Crystallize

Question: I am unable to induce crystallization of Compound-X from my purified amorphous solid. What should I do?

Answer: Crystallization can be a challenging step. If initial attempts fail, a systematic screening of different solvents and conditions is recommended.

Summary of Solvent Screening for Crystallization

Solvent SystemObservationPurity (by HPLC)Yield (%)
Isopropanol/Heptane (1:5)Oiled outN/AN/A
Ethyl Acetate (B1210297)/Hexane (1:3)Amorphous precipitate95.8%85
AcetoneClear SolutionN/AN/A
Toluene/Heptane (1:2) Crystalline Solid 99.7% 78
Dichloromethane/Pentane (1:4)Amorphous precipitate96.1%82

Based on screening, a Toluene/Heptane solvent system provides the highest purity crystalline solid.

Issue 3: High Levels of Residual Solvent in Final Product

Question: My final batch of Compound-X has high levels of residual ethyl acetate according to NMR analysis. How can I reduce it?

Answer: High levels of residual solvent are common when the product is an amorphous solid. The following table outlines methods to reduce solvent content.

Methods for Residual Solvent Removal

MethodEquipment NeededTypical DurationExpected Outcome
Drying under high vacuumHigh-vacuum pump, desiccator12-24 hoursReduction of volatile solvents.
Re-dissolving and precipitationGlassware, anti-solvent2-4 hoursTrapped solvent is released.
Trituration with a non-solventGlassware, non-solvent (e.g., Hexane)1-2 hoursDissolves residual solvent.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Stationary Phase Selection: Use standard-grade silica gel (40-63 µm).

  • Solvent System Selection: Based on TLC analysis, a gradient of 10% to 40% Ethyl Acetate in Hexane is recommended.

  • Column Packing: Prepare a slurry of silica gel in 10% Ethyl Acetate/Hexane and pour it into the column. Allow it to pack under light pressure.

  • Sample Loading: Dissolve the crude Compound-X in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Load this powder evenly onto the top of the packed column.

  • Elution: Start the elution with 10% Ethyl Acetate/Hexane. Gradually increase the polarity to 40% Ethyl Acetate over 10 column volumes.

  • Fraction Collection: Collect fractions based on UV detection (if available) or by monitoring with TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Compound-X.

Protocol 2: Crystallization from Toluene/Heptane
  • Dissolution: Dissolve the purified amorphous Compound-X (1.0 g) in a minimal amount of warm Toluene (approx. 5 mL) at 50°C.

  • Induce Precipitation: While stirring, slowly add Heptane (10 mL) as an anti-solvent. The solution should become cloudy.

  • Cooling & Maturation: Turn off the heat and allow the mixture to cool slowly to room temperature. Continue stirring for 2-4 hours. For improved yield, cool the mixture in an ice bath for an additional hour.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold Heptane.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvents.

G cluster_0 Dissolution cluster_1 Precipitation cluster_2 Maturation & Isolation cluster_3 Final Product A Amorphous Solid in Warm Toluene (50°C) B Slow addition of Heptane (anti-solvent) A->B C Cloudy Suspension B->C D Slow cool to RT, then 0°C C->D E Vacuum Filtration D->E F Wash with Cold Heptane E->F G Crystalline Compound-X F->G

Caption: Experimental workflow for the crystallization of Compound-X.

"side reactions in the conversion of intermediate-1 to SMD-3040"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The following information addresses potential side reactions and offers solutions to common issues encountered during the conversion of key intermediates to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the final key step in the synthesis of SMD-3040?

A1: The final step in the reported synthesis of SMD-3040 is an amide coupling reaction between Intermediate 38 (the carboxylic acid-bearing SMARCA2/4 ligand with the linker) and a VHL ligand amine salt. This reaction is typically mediated by a coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an anhydrous polar aprotic solvent like DMF.

Q2: I am observing a low yield of SMD-3040 in the final coupling step. What are the potential causes?

A2: Low yields in this type of amide coupling can stem from several factors:

  • Reagent Quality: The coupling reagents (e.g., HATU), base (e.g., DIPEA), and solvent (e.g., DMF) must be of high quality and anhydrous. Moisture can significantly impede the reaction.

  • Incomplete Activation: The carboxylic acid of Intermediate 38 may not be fully activated by the coupling reagent before the addition of the amine.

  • Side Reactions: The amine of the VHL ligand can react with the coupling reagent, leading to the formation of inactive byproducts.

  • Degradation: The starting materials or the product might be sensitive to the reaction conditions, leading to degradation.

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.

Q3: What are some common side reactions to be aware of during the synthesis of SMD-3040?

A3: Potential side reactions include:

  • Epimerization: The stereocenter alpha to the carbonyl group in the VHL ligand is susceptible to epimerization, especially in the presence of a strong base or elevated temperatures.

  • Guanidinium (B1211019) Byproduct Formation: The amine of the VHL ligand can react with HATU to form a guanidinium byproduct, which consumes both the amine and the coupling reagent.

  • Dimerization: If not carefully controlled, the carboxylic acid intermediate can potentially dimerize.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing its reaction with the amine.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor Reagent Quality Use fresh, high-purity, and anhydrous coupling reagents, base, and solvent. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Reaction Pre-activate the carboxylic acid (Intermediate 38) with HATU and DIPEA for a few minutes before adding the VHL ligand amine. This can minimize the side reaction between the amine and HATU.
Suboptimal Temperature Most HATU-mediated couplings perform well at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) may help, but monitor for potential side reactions like epimerization.
Incorrect Stoichiometry A slight excess of the coupling agent and base relative to the carboxylic acid is typically used. A common starting point is 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.
Issue 2: Difficult Purification of SMD-3040
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary.
Formation of Byproducts Use pre-adsorption of the crude product onto silica (B1680970) gel before column chromatography to improve separation. Employ a suitable gradient elution system, for example, a gradient of methanol (B129727) in dichloromethane.
Urea Byproducts from Coupling Reagents If using coupling reagents like EDC, ureas can be difficult to remove. Using HATU or HBTU often results in byproducts that are more easily separated by chromatography.

Experimental Protocols

Synthesis of SMD-3040 (Final Step)

This protocol is based on the published synthesis of SMD-3040.[1]

Materials:

  • Intermediate 38 (SMARCA2/4 ligand-linker carboxylic acid)

  • VHL ligand amine salt

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

  • To a solution of Intermediate 38 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Add the VHL ligand amine salt (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford SMD-3040.

Visualizations

experimental_workflow cluster_reagents Reagents cluster_process Reaction and Purification int38 Intermediate 38 pre_activation Pre-activation (5 min, RT) int38->pre_activation vhl_amine VHL Amine Salt coupling Amide Coupling (2h, RT) vhl_amine->coupling hatu HATU hatu->pre_activation dipea DIPEA dipea->pre_activation dmf Anhydrous DMF dmf->pre_activation pre_activation->coupling workup Aqueous Workup coupling->workup purification Silica Gel Chromatography workup->purification smd3040 SMD-3040 purification->smd3040

Caption: Final amide coupling step in the synthesis of SMD-3040.

troubleshooting_logic start Low Yield of SMD-3040 reagent_quality Check Reagent Quality (Anhydrous, High Purity) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions purification_strategy Review Purification Strategy start->purification_strategy pre_activate Pre-activate Acid reaction_conditions->pre_activate temp_control Adjust Temperature reaction_conditions->temp_control stoichiometry Verify Stoichiometry reaction_conditions->stoichiometry column_loading Pre-adsorb on Silica purification_strategy->column_loading solvent_system Optimize Gradient purification_strategy->solvent_system

Caption: Troubleshooting flowchart for low yield of SMD-3040.

References

Technical Support Center: Optimizing Reaction Conditions for SMD-3040 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during the multi-step synthesis of this complex molecule.

I. General FAQs

This section addresses high-level questions regarding the synthesis of SMD-3040.

Question Answer
What is the overall synthetic strategy for SMD-3040? The synthesis of SMD-3040 involves a convergent approach. This strategy entails the separate synthesis of three key building blocks: the SMARCA2/4 ligand, the VHL E3 ligase ligand, and a linker moiety. These fragments are then coupled together in the final steps of the synthesis.
What are the major challenging steps in the synthesis? Key challenges often arise during the formation of the spirocyclic linker, the final amide coupling of the complex fragments, and the purification of the final product due to its size and polarity. Careful optimization of coupling reagents, reaction times, and purification techniques is crucial.
What analytical techniques are recommended for characterization? For complete characterization of intermediates and the final SMD-3040 product, a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the structure and purity. UPLC-MS is also critical for monitoring reaction progress and assessing final purity.

II. Troubleshooting Guide by Synthetic Stage

This guide provides specific troubleshooting advice for key stages of the SMD-3040 synthesis, based on commonly encountered issues in PROTAC synthesis.

Stage 1: Synthesis of the SMARCA2/4 Ligand Intermediate

The synthesis of the SMARCA2/4 ligand involves the construction of a substituted pyridazine (B1198779) core.

Diagram: Synthetic Workflow for SMARCA2/4 Ligand

G A Starting Materials B Suzuki Coupling A->B C Cyclization B->C D Functional Group Interconversion C->D E SMARCA2/4 Ligand Precursor D->E

Caption: Workflow for SMARCA2/4 Ligand Synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Suzuki Coupling - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of Palladium catalyst and ligand.- Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, Toluene (B28343)/EtOH/H2O).- Increase the reaction temperature incrementally, monitoring for decomposition.
Incomplete Cyclization - Insufficient reaction time- Low temperature- Extend the reaction time and monitor by TLC or LC-MS.- Gradually increase the temperature to drive the reaction to completion.
Side product formation - Over-reaction or decomposition- Cross-reactivity of functional groups- Reduce reaction temperature or time.- Ensure appropriate protecting groups are used for sensitive functionalities.
Stage 2: Synthesis of the VHL Ligand and Linker Arm

This stage involves the synthesis of the hydroxylated proline-based VHL ligand and its attachment to the spirocyclic linker.

Diagram: VHL Ligand and Linker Assembly

G A Hydroxyproline Derivative B Amide Coupling to VHL Core A->B D Coupling of VHL Ligand to Linker B->D C Synthesis of Spirocyclic Linker C->D E VHL-Linker Fragment D->E

Caption: Assembly of the VHL-Linker Fragment.

Problem Potential Cause(s) Suggested Solution(s)
Epimerization during Amide Coupling - Strong base or high temperature- Use a milder coupling agent such as HATU or COMU with a non-nucleophilic base like DIPEA.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Low yield in Spirocycle Formation - Steric hindrance- Ring strain- Explore alternative catalytic systems or reaction conditions.- Consider a multi-step approach to construct the spirocycle if a one-pot reaction is inefficient.
Difficulty in purifying the VHL-Linker fragment - Similar polarity to starting materials or byproducts- Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider a crystallization step if the product is a solid.
Stage 3: Final Assembly and Deprotection

This final stage involves the crucial amide coupling of the two large fragments followed by the removal of any protecting groups.

Diagram: Final Synthesis Steps

G A SMARCA2/4 Ligand Fragment C Final Amide Coupling A->C B VHL-Linker Fragment B->C D Protected SMD-3040 C->D E Deprotection D->E F Final Product (SMD-3040) E->F

Caption: Final assembly and deprotection of SMD-3040.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Final Amide Coupling - Steric hindrance between large fragments- Poor solubility of reactants- Use a highly efficient coupling reagent like PyBOP or HATU in excess.- Increase the reaction time and/or temperature cautiously.- Screen for a solvent system that fully dissolves both fragments (e.g., DMF, NMP, or a mixture).
Low recovery after purification - Adsorption of the polar product onto silica (B1680970) gel- Degradation during purification- Use reverse-phase chromatography (e.g., C18) for purification.- Avoid prolonged exposure to acidic or basic conditions during workup and purification.
Incomplete Deprotection (e.g., Boc removal) - Insufficient acid strength or concentration- Short reaction time- Use a stronger acid (e.g., 4M HCl in Dioxane or neat TFA).- Increase the reaction time and monitor carefully by LC-MS to avoid side reactions.
Presence of impurities in the final product - Incomplete reactions in previous steps- Side products from the final coupling or deprotection- Re-purify the final compound using preparative HPLC with a shallow gradient.- Characterize impurities by MS/MS and NMR to identify their origin and optimize the relevant synthetic step.

III. Experimental Protocols

The following are generalized protocols for key reaction types in the synthesis of SMD-3040. For specific quantities and detailed procedures, refer to the supporting information of the primary publication: Journal of Medicinal Chemistry2023 , 66 (15), 10761–10781.

General Protocol for Amide Coupling (e.g., Final Coupling)
  • Dissolve the carboxylic acid fragment (1.0 equiv.) and the amine fragment (1.0-1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., HATU, 1.2-1.5 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in an appropriate solvent (e.g., DCM, Dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting amine salt is often used in the next step without further purification or can be neutralized with a mild base and purified if necessary.

IV. Quantitative Data Summary

For precise quantitative data, including reagent amounts, yields, and analytical data, please consult the experimental section of the aforementioned primary research article. The following table provides a template for organizing such data for key reaction steps.

Step Starting Material Reagents and Conditions Product Yield (%) Purity (LC-MS)
Suzuki Coupling Aryl halide, Boronic acidPd catalyst, Base, Solvent, Temperature, TimeBiaryl intermediateData from publicationData from publication
Final Amide Coupling SMARCA2/4 ligand-acid, VHL-linker-amineCoupling reagent, Base, Solvent, Temperature, TimeProtected SMD-3040Data from publicationData from publication
Boc Deprotection Protected SMD-3040Acid, Solvent, Temperature, TimeSMD-3040Data from publicationData from publication

This technical support center provides a foundational guide for the synthesis of SMD-3040. Successful synthesis of this complex molecule relies on careful execution, in-process monitoring, and thorough characterization. For further detailed information, direct reference to the primary literature is strongly recommended.

PROTAC Synthesis and Validation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC Development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis, validation, and optimization of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POI).[1][2] They consist of two ligands connected by a chemical linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]

This guide provides answers to frequently asked questions, detailed experimental protocols, and data to help you navigate the complexities of PROTAC development.

PROTAC Mechanism of Action

dot graph PROTAC_Mechanism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb [label="Poly-Ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary; PROTAC -> Ternary; E3 -> Ternary; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degraded [label="Degradation"]; } mend Caption: The PROTAC catalytic cycle: forming a ternary complex to induce ubiquitination and subsequent proteasomal degradation of a target protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: No Target Degradation Observed

Q: My PROTAC shows good binary binding to my target protein and the E3 ligase, but I don't see any degradation in cells. What are the next steps?

A: This is a common and multifaceted problem. A logical troubleshooting workflow is essential. Start by confirming the basics and then move to more complex biological questions.

dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5];

// Nodes Start [label="No Degradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Check_Perm [label="1. Assess Cell Permeability\n(e.g., PAMPA, Caco-2, NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Ternary [label="2. Confirm Ternary Complex Formation\n(e.g., SPR, TR-FRET, NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Hook [label="3. Investigate Hook Effect\n(Test broader concentration range)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stability [label="4. Check Compound Stability\n(LC-MS analysis of media)", fillcolor="#FBBC05", fontcolor="#202124"]; Redesign [label="Redesign PROTAC\n(Modify Linker, Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Check_Perm; Check_Perm -> Check_Ternary [label="Permeable"]; Check_Ternary -> Check_Hook [label="Complex Forms"]; Check_Hook -> Check_Stability [label="No Hook Effect"]; Check_Stability -> Redesign [label="Stable"];

// Negative Paths Check_Perm -> Redesign [label="Not Permeable", style=dashed, color="#EA4335"]; Check_Ternary -> Redesign [label="No Complex", style=dashed, color="#EA4335"]; Check_Hook -> Redesign [label="Hook Effect Confirmed", style=dashed, color="#EA4335"]; } mend Caption: A logical workflow for troubleshooting the absence of PROTAC-mediated degradation.

Troubleshooting Steps:

  • Assess Cell Permeability: PROTACs are often large molecules that fall "beyond the rule of 5" and may have poor cell permeability.[5][6]

    • Solution: Use assays like PAMPA (Parallel Artificial Membrane Permeability Assay) for passive permeability or Caco-2 assays, which also account for active transport.[7] Cellular target engagement assays like NanoBRET™ can quantitatively measure intracellular accumulation.[8][9] If permeability is low, redesigning the linker to be shorter, more rigid, or more hydrophobic may help.[5][6][10]

  • Confirm Ternary Complex Formation: Successful binary binding does not guarantee a stable and productive ternary complex (POI-PROTAC-E3).[11][12] The geometry and stability of this complex are critical for efficient ubiquitination.[2][]

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ to directly measure ternary complex formation and stability.[11][][14] A PROTAC with a higher ternary binding affinity, even with lower binary affinity, can be more potent.[15]

  • Investigate the "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-E3), which prevents the formation of the productive ternary complex and reduces degradation.[12][16][17] This leads to a characteristic bell-shaped dose-response curve.[12]

    • Solution: Test your PROTAC over a much wider and lower concentration range (e.g., from picomolar to micromolar).[7][12] If a hook effect is observed, it confirms the PROTAC is active, and subsequent experiments should use concentrations on the left side of the curve.

  • Check Compound Stability: The PROTAC molecule may be unstable in cell culture media or rapidly metabolized by cells.

    • Solution: Use LC-MS to analyze the concentration and integrity of your PROTAC in the experimental media over the time course of your experiment.[7]

Issue 2: Weak Degradation (High DC₅₀ / Low Dₘₐₓ)

Q: My PROTAC degrades the target protein, but the potency (DC₅₀) is low and the maximum degradation (Dₘₐₓ) is incomplete. How can I optimize it?

A: This is a common optimization challenge. The linker is a critical component that significantly influences PROTAC efficiency.[3][4][18]

Optimization Strategies:

  • Linker Length and Composition: The length and chemical nature of the linker are paramount for establishing a productive ternary complex.[3][] An overly short linker can cause steric clashes, while a very long one may not provide sufficient stability.[3]

    • Solution: Systematically synthesize a series of PROTACs with varying linker lengths (e.g., using different numbers of PEG or alkyl units) and compositions.[20] This allows you to empirically determine the optimal length for maximal degradation.[21]

  • Linker Attachment Points: The position where the linker is attached to the POI ligand and the E3 ligand (the "exit vector") can dramatically alter the geometry of the ternary complex and, consequently, degradation efficiency.

    • Solution: If synthetically feasible, design and test PROTACs with the linker attached to different points on one or both ligands.

  • Cooperativity: Cooperativity describes how the binding of one protein partner (e.g., POI) to the PROTAC influences the binding of the second partner (E3 ligase). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is highly desirable and often correlates with potent degradation.[11]

    • Solution: Measure cooperativity using biophysical methods like SPR.[11] If cooperativity is negative or neutral, linker and ligand modifications are necessary to find more favorable protein-protein interactions in the ternary complex.

Issue 3: Poor Solubility or Permeability

Q: My PROTAC has very low solubility in aqueous buffers, making cellular experiments difficult. What can I do?

A: Poor solubility is a major hurdle for many PROTACs due to their high molecular weight and often lipophilic nature.[5][22]

Troubleshooting Steps:

  • Stock Solution and Dilution: Always prepare a high-concentration stock solution in an organic solvent like DMSO.[22] When diluting into aqueous media, add the stock solution slowly while vortexing to avoid precipitation.[22]

  • Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation strategies can be employed. This includes using co-solvents or encapsulating the PROTAC in nanoparticles or lipid-based formulations.[5][10][23]

  • Linker Modification: The linker composition can be modified to improve solubility. Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) is a common strategy.[18][22][24] However, there is a trade-off, as increasing hydrophilicity can sometimes decrease cell permeability.[22]

  • Prodrug Approach: A prodrug strategy can be used where a lipophilic group is attached to the PROTAC to improve membrane crossing, which is then cleaved inside the cell to release the active PROTAC.[5]

Quantitative Data Summary

Systematic evaluation is key to optimizing PROTACs. The tables below provide examples of how quantitative data can be structured to compare different PROTAC designs.

Table 1: Example of Linker Length Optimization for an ERα-Targeting PROTAC

PROTAC CandidateLinker CompositionLinker Length (atoms)ERα Binding Affinity (Kᵢ, nM)Degradation (DC₅₀, nM)
PROTAC-1Alkyl Chain12~50> 1000
PROTAC-2Alkyl Chain16~50~100
PROTAC-3Alkyl Chain20~50~500
PROTAC-4Alkyl/PEG18~60~250

Data is illustrative, based on principles showing that linker length does not significantly affect binary binding affinity but has a profound impact on degradation efficiency, with an optimal length often observed.[21]

Table 2: Example Comparing Binary vs. Ternary Complex Affinities

PROTACTargetBinary K_D (Target)Binary K_D (E3 Ligase)Ternary K_D (on E3 surface)Cooperativity (α)Cellular DC₅₀
MZ1BRD4(BD2)27 nM70 nM7.4 nM>1Potent
ARV-771BRD4(BD2)2 nM60 nM3.0 nM>1Potent

Data is illustrative, based on SPR studies showing that the affinity of the ternary complex can be stronger than the individual binary interactions (positive cooperativity, α > 1), which often correlates with potent cellular degradation.[11]

Key Experimental Protocols

Detailed and consistent protocols are crucial for generating reliable data.

Protocol 1: Western Blot for Protein Degradation

Western blotting is a fundamental technique to directly measure the amount of target protein remaining after PROTAC treatment.[1] It is used to determine key parameters like DC₅₀ and Dₘₐₓ.[1]

1. Cell Seeding and Treatment:

  • Seed cells in multi-well plates (e.g., 6-well) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.[1][25] Allow cells to adhere overnight.

  • Prepare serial dilutions of your PROTAC in fresh culture medium. Include a vehicle-only control (e.g., DMSO).[25]

  • Aspirate the old medium and add the PROTAC-containing medium to the cells.[26]

  • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).[25]

2. Cell Lysis and Protein Quantification:

  • After incubation, place plates on ice and wash cells twice with ice-cold PBS.[25][26]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18][25]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[26]

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25][26]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25][26]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.[26]

  • Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[25][26]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[26]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] Confirm transfer with Ponceau S staining.[1][26]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][26]

  • Wash the membrane three times with TBST.[26]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][26]

  • Wash the membrane three times with TBST.[26]

5. Detection and Analysis:

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[26]

  • If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[26]

  • Quantify band intensities using densitometry software (e.g., ImageJ).[26]

Protocol 2: Nano-Glo® HiBiT Assay for Degradation Kinetics

The HiBiT assay is a sensitive, real-time lytic assay that allows for kinetic monitoring of protein degradation in live cells.[27] It relies on CRISPR-Cas9 to tag the endogenous target protein with a small 11-amino-acid HiBiT peptide.

1. Cell Preparation:

  • Use a cell line where the target protein is endogenously tagged with HiBiT and which stably expresses the complementary LgBiT protein.

  • Plate cells in a white, 96-well or 384-well plate and incubate overnight.[27]

2. Reagent Preparation and Treatment:

  • Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.[27]

  • Aspirate the cell culture medium and add the Endurazine™ solution to each well. Incubate for at least 2 hours to allow the signal to equilibrate.[27]

  • Prepare a 10X serial dilution of the PROTAC.

  • Add the 10X PROTAC solution to the wells to achieve the final desired concentration.[27]

3. Kinetic Measurement:

  • Immediately place the plate in a luminometer pre-equilibrated to 37°C.

  • Collect kinetic luminescence measurements over the desired time course (e.g., every 5-10 minutes for 24 hours).[27]

4. Data Analysis:

  • Normalize the luminescence data to time zero for each concentration.

  • Plot the normalized luminescence against time to visualize degradation kinetics.

  • From this data, key parameters such as the degradation rate, DC₅₀, and Dₘₐₓ can be calculated.[28]

dot graph Ubiquitin_Proteasome_System { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ub [label="Ubiquitin (Ub)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1 [label="E1\n(Activating Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Conjugating Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; POI [label="Target Protein\n(POI)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb_POI [label="Poly-Ub POI", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ub -> E1 [label="ATP"]; E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="Ub Transfer"]; E3 -> PolyUb_POI [label="PROTAC-mediated\nUb Transfer"]; POI -> PolyUb_POI; PolyUb_POI -> Proteasome; } mend Caption: The Ubiquitin-Proteasome System (UPS) hijacked by PROTACs for targeted protein degradation.

References

"degradation of SMD-3040 intermediate-1 and prevention"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and prevention of SMD-3040 intermediate-1. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common causes of its degradation?

A1: this compound is a crucial precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. Like many complex organic molecules, its stability can be compromised by several factors, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or the presence of metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample. Could these be degradation products?

A2: It is highly likely that new, unexpected peaks in your HPLC chromatogram are due to degradation. To confirm this, you should:

  • Analyze a freshly prepared sample or a reference standard stored under ideal conditions (e.g., -20°C, protected from light and moisture). If the peaks are absent in the control, they are likely degradants.[1]

  • Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. Comparing the retention times of the peaks from your sample with those from the stressed samples can help in identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below -20°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.[2]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I prevent degradation of this compound in solution during my experiments?

A4: Degradation in solution can be minimized by:

  • Using high-purity, anhydrous solvents.

  • Preparing solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures and protected from light.

  • Using buffers to control the pH of aqueous solutions, as hydrolysis rates can be pH-dependent.[3]

  • Degassing solvents to remove dissolved oxygen can help prevent oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low purity or unexpected peaks in a newly received sample of this compound. Degradation during shipping or improper storage by the supplier.Contact the supplier for a certificate of analysis and inquire about their shipping and handling procedures. Analyze the sample immediately upon receipt and compare it with the supplier's data.
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution or improper handling.Prepare fresh stock solutions for each set of experiments. If using a stored stock solution, re-verify its purity by HPLC before use. Ensure consistent handling procedures across all experiments.
Rapid degradation observed when the compound is used in an aqueous buffer. Hydrolysis.Determine the optimal pH for stability by performing a pH stability study. Use buffers to maintain the pH in the desired range. If possible, minimize the time the compound spends in aqueous solution.
Formation of colored byproducts in the solid-state or in solution. Photodegradation or oxidation.Ensure the compound is always protected from light. When working with solutions, use amber-colored labware. Consider adding antioxidants to the formulation if compatible with your experimental setup.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.[5][6]

Illustrative Data from Forced Degradation Study:

Stress Condition % Degradation Number of Major Degradants Notes
Control < 1%0Stored at 4°C, protected from light.
0.1 M HCl, 60°C 15%2Suggests susceptibility to acid hydrolysis.
0.1 M NaOH, 60°C 25%3Higher degradation under basic conditions.
3% H₂O₂, RT 18%2Indicates potential for oxidation.
80°C (Solid) 8%1Relatively stable to dry heat.
UV Light (254 nm) 35%4Highly susceptible to photolytic degradation.
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways cluster_conditions Degradation Conditions cluster_compound Compound cluster_products Degradation Products Heat Heat SMD_3040_int1 SMD-3040 intermediate-1 Heat->SMD_3040_int1 Light (UV) Light (UV) Light (UV)->SMD_3040_int1 H2O / H+ Water / Acid H2O / H+->SMD_3040_int1 H2O / OH- Water / Base H2O / OH-->SMD_3040_int1 Oxygen Oxygen Oxygen->SMD_3040_int1 Thermal_Degradant Thermal Degradant SMD_3040_int1->Thermal_Degradant Thermal Degradation Photo_Degradants Photolytic Degradants SMD_3040_int1->Photo_Degradants Photolysis Hydrolysis_Products Hydrolysis Products SMD_3040_int1->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products SMD_3040_int1->Oxidation_Products Oxidation

Caption: Common degradation pathways for this compound.

Stability_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome prep_sample Prepare Sample of This compound stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep_sample->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC-UV Method stress_conditions->hplc_analysis lcms_analysis Identify Degradants by LC-MS hplc_analysis->lcms_analysis method_validation Validate Analytical Method hplc_analysis->method_validation pathway_id Identify Degradation Pathways lcms_analysis->pathway_id storage_recommendation Establish Storage and Handling Recommendations pathway_id->storage_recommendation

Caption: Workflow for investigating the stability of this compound.

Prevention_Strategy cluster_goal Goal cluster_factors Preventative Measures stable_compound Stable SMD-3040 intermediate-1 storage Controlled Storage (-20°C, Dark, Dry) storage->stable_compound ensures handling Proper Handling (Fresh Solutions, Inert Atmosphere) handling->stable_compound maintains formulation Optimized Formulation (pH control, Antioxidants) formulation->stable_compound protects

References

Technical Support Center: Purity Confirmation of SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of SMD-3040 intermediate-1, a key component in the synthesis of the SMARCA2 PROTAC degrader SMD-3040.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a chemical building block used in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader with potential antitumor activity.[1][2][3][4] The purity of this intermediate is critical because impurities can carry through the synthetic process, potentially affecting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5] Impurities can lead to the formation of unwanted by-products, reduce reaction yields, and introduce toxic or allergenic components.[5]

Q2: What are the common types of impurities found in pharmaceutical intermediates?

A2: Impurities in pharmaceutical intermediates are broadly categorized as:

  • Organic Impurities: These can include starting materials, by-products of the synthesis, other intermediates, and degradation products.[6][7][8]

  • Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[8][9]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis that remain in the final product.[6][10]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying organic impurities.[6][11] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile and semi-volatile impurities, including residual solvents.[6][12] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used to assess purity.[6][13][14]

Q4: What are the typical purity acceptance criteria for a pharmaceutical intermediate?

A4: Purity acceptance criteria are determined on a case-by-case basis, considering the nature of the intermediate, the subsequent synthetic steps, and regulatory guidelines. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10] For example, impurities present at a level below 0.1% may not require identification unless they are expected to be unusually potent or toxic.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity analysis of this compound.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment.[11] Common issues and their solutions are outlined below.

Problem Potential Cause Recommended Solution
Peak Tailing Interaction with active sites on the column; Column overload; Inappropriate mobile phase pH.Use a high-purity silica (B1680970) column; Reduce sample concentration/injection volume; Adjust mobile phase pH to suppress ionization of the analyte.[15]
Peak Fronting Column overload; Poor sample solubility in the mobile phase.Decrease injection volume or sample concentration; Ensure the sample is fully dissolved in the mobile phase.[16]
Baseline Noise or Drift Contaminated detector cell; Air bubbles in the system; Inconsistent mobile phase composition.Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol; Degas the mobile phase; Prepare fresh mobile phase.[17][18]
Inconsistent Retention Times Fluctuations in column temperature; Changes in mobile phase composition or flow rate.Use a column oven for temperature control; Prepare fresh mobile phase daily; Check the pump for leaks and ensure a consistent flow rate.[17]
Unexpected Peaks (Ghost Peaks) Late eluting compounds from a previous injection; Contamination in the mobile phase or sample.Use a sufficient gradient or isocratic run time to elute all components; Use high-purity solvents and filter samples before injection.[15]
Purity Confirmation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Confirmation_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Final Qualification Initial_Analysis Initial Purity Screen (e.g., HPLC-UV) Purity_Check Purity > 98%? Initial_Analysis->Purity_Check Impurity_ID Impurity Profiling (LC-MS, GC-MS) Purity_Check->Impurity_ID No Quantification Quantitative Analysis Purity_Check->Quantification Yes Structure_Elucidation Structural Confirmation (NMR) Impurity_ID->Structure_Elucidation Structure_Elucidation->Quantification Reporting Generate Certificate of Analysis (CoA) Quantification->Reporting

Purity Confirmation Workflow for this compound

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify impurities in this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

    • Gradient Program: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength appropriate for the chromophore in this compound (a photodiode array (PDA) detector is recommended to assess peak purity).[19]

  • Data Analysis: Calculate the percentage purity using the area normalization method.[20] The area of each impurity peak is expressed as a percentage of the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane (B1202638) - TMS).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT can provide additional structural information.[13]

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.[21][22]

    • Purity Assessment: Look for small peaks that do not correspond to the main compound or the solvent. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify residual volatile organic solvents from the synthesis.

Methodology:

  • Sample Preparation (Headspace GC): Accurately weigh a sample of the intermediate into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide). Seal the vial.

  • GC-MS Conditions:

    • GC Column: A column with a polar stationary phase is typically used for residual solvent analysis.

    • Oven Temperature Program: A program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 240 °C) to elute solvents with a range of boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify by comparing the peak areas to those of external standards.

Troubleshooting Logic for Purity Discrepancies

This diagram outlines the logical steps to take when analytical results indicate a purity issue.

Purity_Troubleshooting Start Purity Below Specification Check_Method Verify Analytical Method (e.g., HPLC conditions, standards) Start->Check_Method Review_Synthesis Review Synthesis Records (raw materials, reaction conditions) Check_Method->Review_Synthesis Method OK Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Review_Synthesis->Identify_Impurity Source_Impurity Determine Source of Impurity (starting material, side reaction, degradation) Identify_Impurity->Source_Impurity Modify_Process Modify Synthesis or Purification Process Source_Impurity->Modify_Process Reanalyze Re-analyze Modified Batch Modify_Process->Reanalyze

Troubleshooting Flow for Out-of-Specification Purity

References

"addressing poor solubility of SMD-3040 in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMD-3040. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SMD-3040, with a particular focus on addressing its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is SMD-3040 and what is its primary mechanism of action?

A1: SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4][5][6][7][8] It functions by linking the SMARCA2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][3] This targeted degradation of SMARCA2 has shown anti-tumor activity, particularly in cancers with a deficiency in the SMARCA4 gene, making it a compound of interest in oncology research.[1][2][4][6]

Q2: I am observing precipitation of SMD-3040 when I add my DMSO stock solution to aqueous media for cell culture experiments. What is causing this?

A2: This is a common issue encountered with hydrophobic compounds like SMD-3040.[9][10][11][12] The precipitation occurs because the compound is highly soluble in a non-polar organic solvent like DMSO but has very low solubility in aqueous solutions such as cell culture media.[10][12] When the concentrated DMSO stock is diluted into the aqueous media, the DMSO concentration drops significantly, and the media can no longer maintain SMD-3040 in solution, causing it to precipitate.[11]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture media?

A3: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v). However, the tolerance can vary between cell lines. It is best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A4: While DMSO is the most common solvent for SMD-3040, other organic solvents like ethanol (B145695) can also be used to prepare stock solutions.[10][12] Additionally, co-solvents such as PEG300, PEG400, and surfactants like Tween 80 can be employed in formulations to improve solubility in aqueous solutions, particularly for in vivo studies.[10]

Troubleshooting Guide: Poor Solubility of SMD-3040 in Aqueous Media

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with SMD-3040 in your experiments.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.

Step 1: Optimize Stock Solution Concentration

  • Rationale: Using a lower concentration stock solution allows for a larger volume to be added to the aqueous media, which can help to mitigate the sharp decrease in solvent polarity that causes precipitation.

  • Action: Instead of preparing a high concentration stock (e.g., 100 mM), try preparing a 10 mM or 1 mM stock solution in DMSO.

Step 2: Modify the Dilution Method

  • Rationale: The way the stock solution is introduced into the aqueous media can significantly impact solubility. Rapidly adding the stock to a large volume of media can cause localized high concentrations of the compound, leading to immediate precipitation.

  • Action:

    • Warm the aqueous media to 37°C.

    • While vortexing or gently swirling the media, add the DMSO stock solution dropwise and slowly.

    • Allow the solution to mix thoroughly before use.

Step 3: Employ a Co-solvent or Surfactant

  • Rationale: Co-solvents and surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[13][14][15]

  • Action (for in vitro studies): Consider pre-mixing the DMSO stock with a small amount of a biocompatible surfactant like Tween 80 before adding it to the cell culture media. Be sure to test the toxicity of the surfactant on your cells.

  • Action (for in vivo formulations): For animal studies, formulations containing co-solvents are common. A typical formulation might involve a mixture of DMSO, PEG300, Tween 80, and saline.[16]

Step 4: Sonication

  • Rationale: Sonication can provide the energy needed to break down small precipitate particles and aid in their dissolution.

  • Action: After adding the SMD-3040 stock solution to your aqueous media, place the solution in a bath sonicator for 5-10 minutes. Ensure the solution does not overheat, which could degrade the compound.

The following diagram illustrates the troubleshooting workflow:

G start Start: SMD-3040 Precipitation Observed step1 Step 1: Lower Stock Concentration (e.g., from 100 mM to 10 mM) start->step1 step2 Step 2: Modify Dilution Technique (Warm media, add dropwise while vortexing) step1->step2 If precipitation persists step3 Step 3: Use Co-solvents/Surfactants (e.g., Tween 80 for in vitro) step2->step3 If precipitation persists step4 Step 4: Apply Sonication (5-10 minutes in bath sonicator) step3->step4 If precipitation persists end_success Resolution: SMD-3040 Solubilized step4->end_success If successful end_fail Further Optimization Needed step4->end_fail If still unsuccessful

Troubleshooting workflow for SMD-3040 solubility issues.

Experimental Protocols

Protocol 1: Preparation of SMD-3040 Stock Solution
  • Materials:

    • SMD-3040 powder (Molecular Weight: ~943.21 g/mol )[2][5][16]

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the SMD-3040 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of SMD-3040 powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to make 1 ml of a 10 mM stock solution:

      • Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)

      • Mass (mg) = Concentration (mM) * Volume (mL) * Molecular Weight (g/mol) / 1000

      • Mass (mg) = 10 mM * 1 mL * 943.21 / 1000 = 9.43 mg

      • Add 1 mL of DMSO to 9.43 mg of SMD-3040.

    • Vortex the solution until the SMD-3040 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][16]

Protocol 2: Preparation of Working Solution for Cell Culture
  • Materials:

    • SMD-3040 DMSO stock solution (e.g., 10 mM)

    • Pre-warmed (37°C) cell culture media

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of SMD-3040 required for your experiment.

    • Calculate the volume of stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM from a 10 mM stock:

      • V1 * C1 = V2 * C2

      • V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL

    • In a sterile tube, add the required volume of pre-warmed cell culture media (in this case, 10 mL).

    • While gently vortexing the media, slowly add the calculated volume of the SMD-3040 stock solution (10 µL).

    • Ensure the solution is mixed well and visually inspect for any signs of precipitation.

    • Use the working solution immediately.

Data Presentation

Table 1: Solubility of SMD-3040 in Common Solvents

SolventReported SolubilityNotes
DMSO≥ 100 mg/mL (~106 mM)[2][16]Hygroscopic DMSO can affect solubility; use freshly opened solvent.[2]
WaterPoorly soluble/Insoluble[10][12][17]

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsRatio (v/v/v)ApplicationReference
DMSO : Tween 80 : Saline10 : 5 : 85Injection (IP/IV/IM/SC)[16]
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45Injection (IP/IV/IM/SC)[16]
DMSO : Corn oil10 : 90Injection (IP/IV/IM/SC)[16]

Visualization of SMD-3040 Mechanism of Action

The following diagram illustrates the signaling pathway of SMD-3040 as a SMARCA2 degrader.

G cluster_0 SMD-3040 Mediated Degradation SMD3040 SMD-3040 TernaryComplex SMARCA2-SMD3040-VHL Ternary Complex SMD3040->TernaryComplex SMARCA2 SMARCA2 Protein SMARCA2->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_SMARCA2 Polyubiquitinated SMARCA2 TernaryComplex->Ub_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ub_SMARCA2 Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation Degraded SMARCA2 (Peptides) Proteasome->Degradation

Mechanism of action of SMD-3040.

References

Validation & Comparative

A Comparative Analysis of SMD-3040 and Other SMARCA2 Degraders for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SMD-3040 with other prominent SMARCA2-targeting PROTAC degraders. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and mechanisms.

The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring inactivating mutations in its paralog, SMARCA4. This synthetic lethal interaction has spurred the development of several potent and selective SMARCA2 degraders. This guide focuses on comparing SMD-3040 with other notable SMARCA2 degraders such as SMD-3236, PRT3789, A947, and AU-15330.

Quantitative Performance Comparison

The following tables summarize the degradation potency, selectivity, and anti-proliferative activity of SMD-3040 and its counterparts.

Table 1: In Vitro Degradation Potency and Selectivity

CompoundTargetDC50DmaxE3 LigaseCell LineReference
SMD-3040 SMARCA212 nM91%VHLHeLa[1]
SMARCA220 nM>90%VHLK-Mel-5[1][2]
SMARCA235 nM>90%VHLSK-Mel-28[1][2]
SMD-3236 SMARCA2< 1 nM>95%VHLH838[3][4][5][6][7]
SMARCA4>1000 nM41%VHLH838[3]
PRT3789 SMARCA20.72 nM93%VHLHeLa[8][9]
SMARCA414 nM82%VHLHeLa[8][9]
A947 SMARCA239 pM96%VHLSW1573[10][11][12]
SMARCA41.1 nM92%VHLSW1573[10][11]
AU-15330 SMARCA2/4Not specifiedNot specifiedVHLNot specified[13][14][15][16]

Table 2: Anti-proliferative Activity in SMARCA4-deficient Cancer Cell Lines

CompoundGI50 / IC50Cell Line(s)Reference
SMD-3040 8.8 - 119 nM (GI50)SK-Mel-5, H838, A549[1]
SMD-3236 1.5 - 9.8 nM (GI50)5 SMARCA4-deficient cell lines[6]
PRT3789 Potent and selective inhibitionSMARCA4-deficient cancer cells[17]
A947 ~7 nM (IC50)Panel of SMARCA4-mutant NSCLC cells[10]
AU-15330 Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data. Below are outlines for the key experiments cited.

Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, H838, SW1573) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size on a polyacrylamide gel. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the percentage of SMARCA2 degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., SMARCA4-deficient lines) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader or a vehicle control for a specified period (e.g., 7 days).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the GI50 or IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3) PROTAC->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded SMARCA2 (Peptides) Proteasome->Degradation Synthetic_Lethality cluster_0 SMARCA4 Wild-Type Cell cluster_1 SMARCA4-Deficient Cell cluster_2 SMARCA4-Deficient Cell + SMARCA2 Degrader SMARCA4_WT Functional SMARCA4 SWI_SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI_SNF_WT SMARCA2_WT SMARCA2 SMARCA2_WT->SWI_SNF_WT Cell_Survival_WT Cell Survival SWI_SNF_WT->Cell_Survival_WT SMARCA4_mut Mutated/Deleted SMARCA4 SWI_SNF_mut Partially Functional SWI/SNF Complex SMARCA4_mut->SWI_SNF_mut SMARCA2_dep SMARCA2 (Dependency) SMARCA2_dep->SWI_SNF_mut Cell_Survival_mut Cell Survival SWI_SNF_mut->Cell_Survival_mut SMARCA4_mut2 Mutated/Deleted SMARCA4 SWI_SNF_inact Inactive SWI/SNF Complex SMARCA4_mut2->SWI_SNF_inact SMARCA2_deg Degraded SMARCA2 SMARCA2_deg->SWI_SNF_inact Cell_Death Cell Death SWI_SNF_inact->Cell_Death Degrader SMARCA2 Degrader (e.g., SMD-3040) Degrader->SMARCA2_deg Downstream_Signaling SMARCA2_Degrader SMARCA2 Degrader SMARCA2_Degradation SMARCA2 Degradation SMARCA2_Degrader->SMARCA2_Degradation SWI_SNF_Dysfunction SWI/SNF Complex Dysfunction SMARCA2_Degradation->SWI_SNF_Dysfunction Chromatin_Remodeling Altered Chromatin Accessibility SWI_SNF_Dysfunction->Chromatin_Remodeling Gene_Expression Dysregulation of Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Expression->Cell_Cycle_Arrest YAP_Signaling Modulation of YAP Signaling Gene_Expression->YAP_Signaling Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

SMD-3040: A Comparative Analysis of a Selective SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SMD-3040, a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader, with other notable alternatives in the field. The focus is on the validation of its selectivity for SMARCA2 over its close homolog SMARCA4, a critical parameter for therapeutic efficacy and safety in the context of SMARCA4-deficient cancers. This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to offer an objective assessment for research and drug development professionals.

Introduction to SMARCA2/4 and Synthetic Lethality

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In a significant portion of human cancers, particularly non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated. These cancer cells become dependent on the remaining functional SMARCA2 for survival, a concept known as synthetic lethality. Targeting SMARCA2 for degradation in SMARCA4-deficient tumors is therefore a promising therapeutic strategy. However, due to the high homology between SMARCA2 and SMARCA4, achieving selective degradation of SMARCA2 is a major challenge. Selective degraders are crucial to minimize potential toxicities associated with the depletion of SMARCA4 in healthy tissues.

SMD-3040 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of SMARCA2. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Comparative Performance of SMARCA2 Degraders

The following tables summarize the in vitro performance of SMD-3040 in comparison to other reported SMARCA2-selective degraders. The data highlights key parameters such as degradation potency (DC50), maximal degradation (Dmax), and selectivity for SMARCA2 over SMARCA4.

Table 1: SMARCA2 and SMARCA4 Degradation Data

CompoundCell LineTreatment TimeSMARCA2 DC50 (nM)SMARCA2 Dmax (%)SMARCA4 DC50 (nM)SMARCA4 Dmax (%)Selectivity (SMARCA4 DC50 / SMARCA2 DC50)Reference
SMD-3040 SK-Mel-2824 h3598>100024>28.6[1]
SMD-3040 UnspecifiedUnspecified1291>100044>83.3[2]
A947 SW157320 h0.039961.192~28[3]
ACBI2 RKOUnspecified1>90%32>90%32[1][4]
YDR1 UnspecifiedUnspecified7.7Not ReportedNot ReportedNot ReportedNot Reported[5]
YD54 UnspecifiedUnspecified3.5Not ReportedNot ReportedNot ReportedNot Reported[6]
SMD-3236 H83824 h0.598>100041>2000[7][8]

Table 2: Cell Growth Inhibition in SMARCA4-Deficient Cancer Cell Lines

CompoundCell LineAssay DurationGI50 / IC50 (nM)Reference
SMD-3040 SK-Mel-57 days8.8 - 119[9]
SMD-3040 H8387 days8.8 - 119[9]
SMD-3040 A5497 days8.8 - 119[9]
A947 SMARCA4-mutant NSCLC cellsNot ReportedPotent Inhibition[10]
ACBI2 A549Not ReportedSignificant Inhibition[1]
SMD-3236 SMARCA4-deficient cell linesNot ReportedPotent Inhibition[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to validate the selectivity and efficacy of SMARCA2 degraders.

Western Blotting for Protein Degradation

Objective: To quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a degrader.

  • Cell Culture and Treatment: Plate cells (e.g., SK-Mel-28, H838) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC degrader (e.g., SMD-3040) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed on the western blot images to quantify the band intensities. The protein levels are normalized to the loading control. DC50 and Dmax values are calculated based on the dose-response curves.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the degrader on the proliferation of cancer cells, particularly comparing SMARCA4-deficient and SMARCA4-wildtype cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound for the desired duration (e.g., 7 days).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of the PROTAC to its target protein (SMARCA2 or SMARCA4) within living cells.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing the target protein (SMARCA2 or SMARCA4) fused to NanoLuc® luciferase (the energy donor) and a vector for a fluorescently labeled tracer that binds to the same target.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Addition: Add the PROTAC degrader at various concentrations to the cells.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC SMD-3040 (PROTAC) SMARCA2 SMARCA2 (Target Protein) PROTAC->SMARCA2 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Ternary_Complex SMARCA2-PROTAC-E3 Ligase Proteasome Proteasome SMARCA2->Proteasome Enters Ub Ubiquitin Ub->SMARCA2 Tags for Degradation Degraded_Fragments Proteasome->Degraded_Fragments Degrades Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC like SMD-3040.

Western_Blot_Workflow Western Blotting Workflow for Protein Degradation start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (α-SMARCA2, α-SMARCA4, α-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (DC50, Dmax Calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Selectivity_Comparison Comparative Selectivity of SMARCA2 Degraders cluster_SMD3040 SMD-3040 cluster_A947 A947 cluster_SMD3236 SMD-3236 SMD3040_SMARCA2 SMARCA2 Degradation (High Potency) SMD3040_SMARCA4 SMARCA4 Degradation (Low Potency) High_Selectivity Higher Selectivity SMD3040_SMARCA2->High_Selectivity >83-fold A947_SMARCA2 SMARCA2 Degradation (Very High Potency) A947_SMARCA4 SMARCA4 Degradation (Moderate Potency) Moderate_Selectivity Moderate Selectivity A947_SMARCA2->Moderate_Selectivity ~28-fold SMD3236_SMARCA2 SMARCA2 Degradation (Exceptional Potency) SMD3236_SMARCA4 SMARCA4 Degradation (Very Low Potency) SMD3236_SMARCA2->High_Selectivity >2000-fold

Caption: Logical relationship of SMARCA2 vs. SMARCA4 degradation.

Conclusion

The available data demonstrates that SMD-3040 is a potent and highly selective degrader of SMARCA2 over SMARCA4.[1][7] Its ability to induce robust degradation of SMARCA2 at nanomolar concentrations while having minimal effect on SMARCA4 levels underscores its potential as a valuable research tool and a promising therapeutic candidate for SMARCA4-deficient cancers.[1][9] When compared to other selective SMARCA2 degraders such as A947 and ACBI2, SMD-3040 exhibits a favorable selectivity profile.[1][3][4] Newer compounds like SMD-3236 show even greater selectivity, highlighting the ongoing efforts to optimize this class of degraders.[7][8] The experimental protocols provided in this guide offer a framework for the validation and comparison of these and future SMARCA2-targeting compounds. The continued development of highly selective degraders will be critical in translating the synthetic lethal relationship between SMARCA2 and SMARCA4 into effective and safe cancer therapies.

References

A Comparative Analysis of the Biological Activity of SMD-3040 and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the enhanced potency and distinct mechanism of action of the PROTAC degrader SMD-3040 compared to its constituent precursor molecules.

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the SMARCA2 protein, a key target in cancers with SMARCA4 deficiency.[1][2][3][4][5] This guide provides a detailed comparison of the biological activity of SMD-3040 with its precursors: a SMARCA2/4 bromodomain ligand and a von Hippel-Lindau (VHL) E3 ligase ligand. By covalently linking these two precursors, SMD-3040 acquires a novel mechanism of action, leading to the targeted degradation of SMARCA2 and potent anti-tumor activity, a function not observed with the individual precursors.

Data Presentation: Quantitative Comparison

The enhanced biological activity of SMD-3040 as a PROTAC is evident when comparing its performance metrics against its precursors. While specific quantitative data for the standalone precursors in cell growth inhibition assays is not extensively published, the available information underscores the transformative effect of their conjugation into the SMD-3040 molecule.

CompoundTarget(s)Mechanism of ActionDC50 (SMARCA2 Degradation)GI50 (in SMARCA4-deficient cell lines)
SMD-3040 SMARCA2PROTAC-mediated Degradation~12 nM[6]8.8 - 119 nM[6]
SMARCA2/4 Ligand Precursor SMARCA2/4 BromodomainsInhibition of BindingNot ApplicableFails to inhibit cell growth
VHL Ligand Precursor VHL E3 LigaseLigand BindingNot ApplicableNot reported to have anti-proliferative activity on its own

Key Findings:

  • Potent Degradation: SMD-3040 induces the degradation of the SMARCA2 protein with a half-maximal degradation concentration (DC50) in the low nanomolar range.[6]

  • Effective Cell Growth Inhibition: Consequently, SMD-3040 demonstrates potent inhibition of cell growth (GI50) in various SMARCA4-deficient cancer cell lines.[6]

  • Precursor Inactivity in Cell Growth: Crucially, experimental data indicates that targeting the SMARCA2 bromodomain with a high-affinity inhibitor alone (the precursor) does not translate into cell growth inhibition.[4] This highlights the critical importance of the degradation mechanism for therapeutic effect in this context.

  • VHL Ligand's Role: The VHL ligand precursor's function is to recruit the VHL E3 ligase. On its own, it is not designed to and does not exhibit anti-proliferative activity.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of SMD-3040 and its precursors stem from their different mechanisms of action at the cellular level.

PROTAC_Mechanism SMD-3040 PROTAC Mechanism of Action cluster_precursors Precursors cluster_smd3040 SMD-3040 cluster_cellular_machinery Cellular Machinery SMARCA2/4 Ligand SMARCA2/4 Ligand SMD-3040 SMD-3040 SMARCA2/4 Ligand->SMD-3040 Linker VHL Ligand VHL Ligand VHL Ligand->SMD-3040 Linker SMARCA2 Protein SMARCA2 Protein SMD-3040->SMARCA2 Protein Binds to Bromodomain VHL E3 Ligase VHL E3 Ligase SMD-3040->VHL E3 Ligase Recruits Ternary Complex SMARCA2-SMD-3040-VHL Ternary Complex SMD-3040->Ternary Complex SMARCA2 Protein->Ternary Complex VHL E3 Ligase->Ternary Complex Proteasome Proteasome Degraded SMARCA2 Degraded SMARCA2 Proteasome->Degraded SMARCA2 Degrades Ubiquitination SMARCA2 Ubiquitination Ternary Complex->Ubiquitination Induces Ubiquitination->Proteasome Targeted for Degradation

Caption: Mechanism of SMD-3040, a PROTAC that hijacks the cell's ubiquitin-proteasome system.

The SMARCA2/4 ligand precursor acts as a competitive inhibitor, binding to the bromodomain of SMARCA2 and SMARCA4. However, this binding alone is insufficient to drive a therapeutic outcome in terms of cell death. The VHL ligand precursor binds to the VHL E3 ligase but has no affinity for SMARCA2.

SMD-3040, by linking these two moieties, functions as a degrader. It forms a ternary complex with both the SMARCA2 protein and the VHL E3 ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This degradation is the key to the potent anti-proliferative effects seen in SMARCA4-deficient cancer cells, a phenomenon known as synthetic lethality.

Synthetic_Lethality Concept of Synthetic Lethality in SMARCA4-deficient Cancers cluster_healthy Healthy Cell cluster_cancer SMARCA4-deficient Cancer Cell cluster_treatment Treatment with SMD-3040 SMARCA4_healthy SMARCA4 (Functional) Cell_Viability_healthy Cell Viability SMARCA4_healthy->Cell_Viability_healthy SMARCA2_healthy SMARCA2 (Functional) SMARCA2_healthy->Cell_Viability_healthy SMARCA4_cancer SMARCA4 (Deficient) SMARCA2_cancer SMARCA2 (Functional, Compensatory) Cell_Viability_cancer Cell Viability (Reliant on SMARCA2) SMARCA2_cancer->Cell_Viability_cancer SMD-3040_treatment SMD-3040 Cell_Viability_cancer->SMD-3040_treatment Treatment SMARCA2_degraded SMARCA2 (Degraded) SMD-3040_treatment->SMARCA2_degraded Cell_Death Cell Death SMARCA2_degraded->Cell_Death

Caption: Synthetic lethality is achieved by degrading SMARCA2 in SMARCA4-deficient cancer cells.

Experimental Protocols

The following are outlines of key experimental protocols used to assess the biological activity of SMD-3040 and its precursors.

Western Blot for SMARCA2 Degradation

This assay is used to quantify the levels of SMARCA2 protein within cells after treatment.

  • Cell Culture and Treatment: Plate SMARCA4-deficient cancer cells (e.g., SK-MEL-5) and treat with varying concentrations of SMD-3040, the SMARCA2/4 ligand precursor, or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for SMARCA2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as GAPDH or β-actin, should also be probed.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of SMARCA2 is normalized to the loading control to determine the extent of degradation.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Treatment 1. Cell Treatment with SMD-3040/Precursors Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody (anti-SMARCA2) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. ECL Detection Secondary_Antibody->Detection Analysis 10. Image Analysis and Quantification Detection->Analysis

Caption: Key steps in the Western Blotting process for assessing protein degradation.

Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed SMARCA4-deficient cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of SMD-3040, its precursors, or a vehicle control for an extended period (e.g., 7 days).

  • Reagent Addition: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This in vitro assay is used to determine the binding affinity of the compounds to the SMARCA2 bromodomain.

  • Reagent Preparation: Prepare a reaction mixture containing the SMARCA2 protein (often a recombinant bromodomain fragment), a fluorescently labeled tracer that binds to the bromodomain, and a TR-FRET donor (e.g., a terbium-labeled antibody against a tag on the protein).

  • Compound Addition: Add serial dilutions of the test compound (SMD-3040 or its SMARCA2/4 ligand precursor) to the reaction mixture.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Fluorescence Reading: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the TR-FRET signal. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the tracer binding, is then calculated.

References

"structural comparison of different PROTAC intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Comparison of PROTAC Intermediates

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. PROTACs are heterobifunctional molecules composed of three key intermediates: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The structural characteristics of each of these components play a critical role in the overall efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule. This guide provides an objective comparison of different PROTAC intermediates, supported by experimental data and detailed methodologies.

E3 Ubiquitin Ligase Ligands: A Tale of Two Complexes

The choice of E3 ligase to be hijacked by a PROTAC is a crucial design consideration. While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[3][4]

Structural Comparison of CRBN and VHL Ligands:

CRBN-recruiting PROTACs typically incorporate derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) or pomalidomide.[2] These are relatively small, orally bioavailable molecules with well-established drug-like properties.[5] In contrast, VHL ligands are peptidomimetic and based on a hydroxyproline (B1673980) scaffold, which can present challenges in terms of cell permeability and oral bioavailability.[4][5]

dot

cluster_crbn CRBN Ligand (Pomalidomide-based) cluster_vhl VHL Ligand (Hydroxyproline-based) crbn_ligand Pomalidomide derivative crbn_props Smaller, more drug-like Good oral bioavailability crbn_ligand->crbn_props vhl_ligand Hydroxyproline mimetic vhl_props Peptidomimetic Potential permeability challenges vhl_ligand->vhl_props

Figure 1: Structural classes of common E3 ligase ligands.

Performance Comparison: CRBN vs. VHL

The choice between a CRBN or VHL-based PROTAC can significantly impact degradation efficiency, selectivity, and the manifestation of the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[5] VHL-based PROTACs have often been reported to exhibit a less pronounced hook effect.[5]

The following table summarizes the performance of representative CRBN and VHL-based PROTACs targeting Bromodomain-containing protein 4 (BRD4).

PROTACE3 Ligase RecruitedTargetDC50 (nM)Dmax (%)Cell Line
dBET1CRBNBRD4430>90Breast Cancer Cells
ARV-825CRBNBRD4<1>90Burkitt's Lymphoma Cells
MZ1VHLBRD48-23>90Various
ARV-771VHLBRD4<5>90Castration-Resistant Prostate Cancer Cells

Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.[5][6]

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[7][8] Linkers are broadly classified as flexible (e.g., polyethylene (B3416737) glycol (PEG) and alkyl chains) or rigid (incorporating cyclic moieties).[9][10]

Physicochemical Properties of Different Linker Types:

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically accessible, allow for systematic length variationCan negatively impact solubility
PEG Chains Hydrophilic, flexibleCan improve solubility and cell permeabilityMay be susceptible to metabolic degradation
Rigid Linkers Constrained conformationCan enhance metabolic stability and cell permeability, may pre-organize the PROTAC for optimal bindingReduced flexibility can sometimes hinder ternary complex formation

Quantitative Comparison of Linker Performance:

The length and composition of the linker must be empirically optimized for each POI-E3 ligase pair.[9] The following table illustrates the impact of PEG linker length on the degradation of BRD4 by a series of PROTACs.

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data synthesized from studies on JQ1-VHL PROTACs.[11][12]

dot

cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase E3->PROTAC Linker Linker PROTAC->Linker Linker->POI Linker->E3

Figure 2: The linker facilitates ternary complex formation.

Target Protein Ligands: The "Warhead"

The target protein ligand, or "warhead," provides the specificity for the PROTAC. These are typically derived from known inhibitors of the POI.[2] The affinity of the warhead for the POI does not always correlate directly with the degradation potency of the PROTAC, as the stability of the ternary complex is a more critical factor.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC intermediates. Below are detailed methodologies for key experiments.

Western Blot Analysis of PROTAC-Mediated Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.[13]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Signal Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.[1]

dot

start Cell Treatment with PROTAC lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer immuno Immunoblotting (Antibodies) transfer->immuno detect Signal Detection and Analysis immuno->detect end Determine DC50 and Dmax detect->end

Figure 3: Western blot experimental workflow.

In-Cell Target Engagement Assays

These assays confirm that the PROTAC is binding to its intended target within the cellular environment. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are commonly used methods.[16][17]

CETSA Protocol:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the amount of soluble target protein at each temperature by Western blot or other detection methods.

  • Data Analysis: A shift in the melting temperature (ΔTm) between the vehicle- and PROTAC-treated samples indicates target engagement.[16]

NanoBRET™ Ternary Complex Assay Protocol:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.[16]

Conclusion

The structural design of each PROTAC intermediate—the E3 ligase ligand, the linker, and the target protein ligand—is a critical determinant of the final molecule's performance. A thorough understanding of the structure-activity relationships and the use of robust experimental methodologies are essential for the development of effective and selective protein degraders. This guide provides a framework for the comparative analysis of these key components to aid in the rational design of novel PROTAC-based therapeutics.

References

"confirming the antitumor activity of synthesized SMD-3040"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthesized SMARCA2 degrader, SMD-3040, with other alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.

Introduction to SMD-3040 and the Principle of Synthetic Lethality

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein.[1][2][3][4] The therapeutic strategy behind SMD-3040 is based on the concept of synthetic lethality. In many cancers, the SMARCA4 (also known as BRG1) gene, a critical component of the SWI/SNF chromatin remodeling complex, is mutated and inactivated.[5][6][7] These cancer cells become highly dependent on the remaining functional paralog, SMARCA2, for survival.[5][6][7] By selectively degrading SMARCA2, SMD-3040 induces a synthetic lethal phenotype, leading to the death of cancer cells with SMARCA4 deficiency while sparing healthy cells where both SMARCA4 and SMARCA2 are present.[1][2][3][4]

Comparative Analysis of In Vitro Activity

SMD-3040 has been evaluated against other SMARCA2-targeting degraders, including the selective degraders A947 and ACBI2, and a dual SMARCA2/SMARCA4 degrader (compound 15). The following tables summarize the comparative in vitro data for protein degradation and cell growth inhibition across various cancer cell lines.

Table 1: Comparative Protein Degradation Data
CompoundCell LineSMARCA4 StatusDC50 (nM) for SMARCA2Dmax (%) for SMARCA2DC50 (nM) for SMARCA4Dmax (%) for SMARCA4Reference
SMD-3040 HeLaWild-Type1291>1000<10[8]
K-Mel-5Deficient20>90--[8]
SK-Mel-28Wild-Type35>90--[8]
ACBI2 RKOWild-Type1>9032>90
A549Deficient<10>90>1000<20
NCI-H1568Deficient<10>90>1000<20

DC50: Concentration for 50% of maximal degradation; Dmax: Maximum percentage of degradation.

Table 2: Comparative Cell Growth Inhibition Data
CompoundCell LineSMARCA4 StatusGI50 (nM)Reference
SMD-3040 SK-Mel-5Deficient8.8[8]
NCI-H838Deficient11[8]
A549Deficient42[8]
NCI-H1299Deficient119[8]
SK-Mel-28Wild-Type>1000[8]
ACBI2 NCI-H838Deficient3-10
NCI-H1693Deficient3-10
HT1080 (SMARCA4 KO)Deficient3-10
Calu-6Wild-Type>1000
NCI-H520Wild-Type>1000

GI50: Concentration for 50% of maximal inhibition of cell growth.

Comparative Analysis of In Vivo Antitumor Activity

The antitumor efficacy of SMD-3040 has been demonstrated in preclinical xenograft models and compared with other relevant compounds.

Table 3: Comparative In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)ToxicityReference
SMD-3040 NCI-H838NSCLC (SMARCA4-deficient)50 mg/kg, IV, twice weekly for 2 weeksStrong inhibitionWell-tolerated[4]
SK-MEL-5Melanoma (SMARCA4-deficient)25-50 mg/kg, IV, twice weekly for 2 weeksEffective inhibitionWell-tolerated[8][9]
ACBI2 A549NSCLC (SMARCA4-deficient)80 mg/kg, PO, once dailySignificant inhibition (47% TGI at day 21)Well-tolerated

IV: Intravenous; PO: Per os (oral administration).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (e.g., WST-8 or CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., SMD-3040, ACBI2) for a specified period (e.g., 7 days).

  • Reagent Addition: Add WST-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours (for WST-8) or 10 minutes (for CellTiter-Glo®) at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm for WST-8 or luminescence for CellTiter-Glo® using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 values using a non-linear regression model.

Protein Degradation Assay (Western Blot)
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the degrader for a defined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

In Vivo Xenograft Studies
  • Animal Models: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 NCI-H838 or SK-MEL-5 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer the compounds via the specified route (e.g., intravenous or oral) and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizing the Mechanism of Action

The following diagrams illustrate the underlying signaling pathway and the experimental workflow.

synthetic_lethality cluster_normal_cell Normal Cell (SMARCA4 WT) cluster_cancer_cell Cancer Cell (SMARCA4 Deficient) cluster_treatment SMD-3040 Treatment SMARCA4_WT SMARCA4 (Functional) SWI_SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI_SNF_WT Forms complex SMARCA2_WT SMARCA2 (Functional) SMARCA2_WT->SWI_SNF_WT Forms complex (redundant) Cell_Survival_WT Cell Survival SWI_SNF_WT->Cell_Survival_WT Promotes SMARCA4_mut SMARCA4 (Inactive Mutant) SWI_SNF_cancer Partially Functional SWI/SNF Complex SMARCA4_mut->SWI_SNF_cancer Non-functional SMARCA2_cancer SMARCA2 (Essential for Survival) SMARCA2_cancer->SWI_SNF_cancer Maintains function SMARCA2_degraded SMARCA2 Degradation Cell_Survival_cancer Cell Survival SWI_SNF_cancer->Cell_Survival_cancer Promotes Apoptosis Apoptosis SWI_SNF_cancer->Apoptosis SMD3040 SMD-3040 (PROTAC) SMD3040->SMARCA2_cancer Targets & Degrades

Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer cells.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Cancer Cell Lines (SMARCA4-deficient & WT) treatment Treat with SMD-3040 & Comparators start->treatment protein_degradation Protein Degradation Assay (Western Blot / HiBiT) treatment->protein_degradation cell_viability Cell Viability Assay (WST-8 / CTG) treatment->cell_viability data_analysis_invitro Calculate DC50, Dmax, GI50 protein_degradation->data_analysis_invitro cell_viability->data_analysis_invitro data_analysis_invivo Calculate Tumor Growth Inhibition (TGI) data_analysis_invitro->data_analysis_invivo Inform in vivo study design xenograft Establish Xenograft Model (e.g., NCI-H838 in mice) drug_admin Administer SMD-3040 (IV or PO) xenograft->drug_admin monitoring Monitor Tumor Growth & Body Weight drug_admin->monitoring monitoring->data_analysis_invivo

References

A Comparative Analysis of SMD-3040: Benchmarking a Selective SMARCA2 Degrader Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SMARCA2 degrader, SMD-3040, against other known inhibitors. This document summarizes key performance data, details experimental methodologies for replication, and visualizes the underlying biological pathways and mechanisms.

SMD-3040 is a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] This approach offers a distinct therapeutic strategy, particularly in the context of cancers with deficiencies in the SMARCA4 gene, where the degradation of SMARCA2 has been shown to be synthetically lethal.[4][5][6][7] This guide will compare the performance of SMD-3040 with other notable SMARCA2-targeting compounds, providing a clear perspective on its efficacy and selectivity.

Performance Benchmarks: SMD-3040 vs. Competitors

The following tables summarize the key quantitative data for SMD-3040 and other known SMARCA2 degraders. This data is essential for understanding the relative potency and selectivity of these compounds.

Compound Target DC50 (nM) *Dmax (%) Cell Line(s) E3 Ligase Recruited Reference(s)
SMD-3040 SMARCA212>90HeLa, SK-Mel-5, SK-Mel-28VHL[1][2][8]
A947 SMARCA20.03996SW1573VHL[9]
ACBI1 SMARCA2/46Not ReportedNot ReportedVHL[7]

*DC50: The concentration of the compound that results in 50% degradation of the target protein.

Compound GI50 (nM) *Cell Line(s) SMARCA4 Status Reference(s)
SMD-3040 8.8 - 119SK-Mel-5, H838, A549Deficient[1]
A947 Median IC50: 86Panel of cell linesWild-type[9]

*GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Mechanism of Action

SMD-3040 operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system to eliminate the target protein. The diagram below illustrates the general mechanism of action for a PROTAC like SMD-3040.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC SMD-3040 (PROTAC) Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3) PROTAC->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released Ternary_Complex->E3_Ligase Released Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Targeted for Degradation Degraded_SMARCA2 Degraded SMARCA2 Peptides Proteasome->Degraded_SMARCA2 Degrades

Figure 1: Mechanism of action of SMD-3040 (PROTAC).

In cancers with a functional loss of the SMARCA4 protein, cells become dependent on the paralog protein SMARCA2 for survival. This phenomenon is known as synthetic lethality. By degrading SMARCA2, SMD-3040 selectively kills these cancer cells.

Synthetic_Lethality cluster_pathway SMARCA2/4 Signaling in SMARCA4-Deficient Cancer SMARCA4_mut SMARCA4 Mutation (Loss of Function) SMARCA2_dep Dependence on SMARCA2 SMARCA4_mut->SMARCA2_dep Cell_Survival Cell Survival & Proliferation SMARCA2_dep->Cell_Survival Apoptosis Apoptosis (Cell Death) SMARCA2_dep->Apoptosis Inhibited by SMD-3040 SMD_3040 SMD-3040 SMARCA2_deg SMARCA2 Degradation SMD_3040->SMARCA2_deg Induces SMARCA2_deg->Apoptosis Leads to

Figure 2: Synthetic lethality in SMARCA4-deficient cancer.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation (DC50 Determination)

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, SK-Mel-5) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SMD-3040 or the comparator compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the SMARCA2 band intensity to the loading control.

  • Plot the normalized protein levels against the log of the compound concentration and fit a dose-response curve to determine the DC50 value.

Western_Blot_Workflow Start Cell Seeding Treatment Compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50) Detection->Analysis

Figure 3: Western Blotting Workflow for DC50 Determination.
Cell Viability Assay (GI50 Determination)

This protocol is used to measure the effect of a compound on cell proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of SMD-3040 or the comparator compound. Include a vehicle control.

3. Incubation:

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

4. Viability Assessment:

  • After incubation, add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.

  • Incubate for the recommended time to allow for the conversion of the substrate by viable cells.

  • Measure the absorbance or fluorescence using a plate reader.

5. Data Analysis:

  • Subtract the background reading from all wells.

  • Normalize the readings to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.[10][11][12][13]

Cell_Viability_Workflow Start Cell Seeding (96-well plate) Treatment Compound Treatment Start->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Reagent_Addition Add Viability Reagent (e.g., MTT, CellTiter-Blue) Incubation->Reagent_Addition Incubation_2 Incubation Reagent_Addition->Incubation_2 Measurement Measure Absorbance/ Fluorescence Incubation_2->Measurement Analysis Data Analysis (GI50) Measurement->Analysis

Figure 4: Cell Viability Assay Workflow for GI50 Determination.

References

Unveiling the Selectivity of SMD-3040: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecule is paramount. This guide provides a detailed comparison of the cross-reactivity of SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) degrader of SMARCA2, against its close homolog SMARCA4. Experimental data and methodologies are presented to offer a comprehensive overview of its specificity.

SMD-3040 has emerged as a promising therapeutic agent for cancers with SMARCA4 deficiency due to its synthetic lethality mechanism.[1][2][3][4][5][6][7] It operates by inducing the degradation of SMARCA2, a key protein in the SWI/SNF chromatin remodeling complex.[1][4][5][6][7] The efficacy and safety of such a molecule hinge on its ability to selectively target SMARCA2 without significantly affecting other proteins, particularly the closely related SMARCA4.

Quantitative Comparison of SMD-3040 Activity

The selectivity of SMD-3040 for SMARCA2 over SMARCA4 is a critical attribute. The following table summarizes the key quantitative data from in vitro studies.

ParameterSMARCA2SMARCA4Selectivity (SMARCA4/SMARCA2)Reference
DC50 (Degradation Concentration 50%) 12 nM> 1000 nM> 83-fold[2][8]
Dmax (Maximum Degradation) > 90%44%-[1][2][4][5][6][7]
GI50 (Growth Inhibition 50%) in SMARCA4-deficient cell lines 8.8 - 119 nM--[8]

As the data indicates, SMD-3040 potently degrades SMARCA2 at a low nanomolar concentration, while its effect on SMARCA4 is significantly weaker, demonstrating a clear selectivity window. This selective degradation translates to potent anti-proliferative activity in cancer cell lines lacking SMARCA4.[1][4][5][6][7][8]

Experimental Protocols

The following are representative methodologies for assessing the selectivity and cross-reactivity of PROTAC degraders like SMD-3040.

Cell-Based Protein Degradation Assay
  • Cell Culture: Human cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of SMD-3040 (e.g., 0-1 μM) for different time points (e.g., 1-48 hours).[8]

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).

  • Quantification: The intensity of the protein bands is quantified using densitometry. The DC50 and Dmax values are calculated by fitting the concentration-response data to a non-linear regression curve.

Cell Viability Assay
  • Cell Seeding: Cancer cell lines, both SMARCA4-deficient and wild-type, are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with a range of SMD-3040 concentrations for an extended period (e.g., 7 days).[8]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The GI50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of SMD-3040 and a typical experimental workflow for assessing its selectivity.

PROTAC_Mechanism cluster_SMD3040 SMD-3040 (PROTAC) cluster_Cellular_Machinery Cellular Machinery SMARCA2_ligand SMARCA2 Ligand Linker Linker SMARCA2_ligand->Linker SMARCA2 SMARCA2 Protein SMARCA2_ligand->SMARCA2 Binds E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ligase Recruits Proteasome Proteasome SMARCA2->Proteasome Degraded by E3_Ligase->SMARCA2 Ubiquitinates Ub Ubiquitin Ub->SMARCA2 Tags for Degradation

Caption: Mechanism of SMD-3040 as a PROTAC, selectively bringing SMARCA2 to an E3 ligase for ubiquitination and subsequent proteasomal degradation.

Cross_Reactivity_Workflow start Start: Hypothesis SMD-3040 is selective for SMARCA2 cell_culture Cell Culture (SMARCA4-deficient and WT lines) start->cell_culture treatment Treatment with SMD-3040 (Dose-response) cell_culture->treatment protein_analysis Protein Level Analysis (Western Blot) treatment->protein_analysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_quantification Data Quantification protein_analysis->data_quantification viability_assay->data_quantification dc50_dmax Calculate DC50 and Dmax for SMARCA2 and SMARCA4 data_quantification->dc50_dmax gi50 Calculate GI50 data_quantification->gi50 comparison Comparative Analysis of Selectivity dc50_dmax->comparison gi50->comparison conclusion Conclusion: Confirm Selectivity comparison->conclusion

Caption: Experimental workflow for determining the cross-reactivity and selectivity of SMD-3040.

Cross-Reactivity of Intermediates

Information regarding the cross-reactivity of the synthetic intermediates of SMD-3040 is not extensively available in the public domain. The development of a PROTAC molecule like SMD-3040 involves a rational design process where a linker connects a target-binding ligand and an E3 ligase-binding ligand.[9] The final bifunctional molecule's properties, including its selectivity, are often emergent and may not be simply predicted from its individual components or intermediates. Further studies would be required to characterize the cross-reactivity profiles of these precursor molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of SMD-3040, a potent and selective SMARCA2 protein degrader, with other notable compounds in its class, including A947, ACBI2, SMD-3236, YDR1, and YD54. The data presented is compiled from publicly available preclinical research to facilitate an objective evaluation of their therapeutic potential in SMARCA4-deficient cancers.

Mechanism of Action: Synthetic Lethality in SMARCA4-Deficient Cancers

SMD-3040 and its related compounds are Proteolysis Targeting Chimeras (PROTACs). These molecules function by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, the paralogous SMARCA2 becomes essential for cell survival. By targeting SMARCA2 for degradation, these compounds exploit a synthetic lethal relationship, leading to selective cancer cell death while sparing healthy cells.[1][2]

The mechanism involves the PROTAC molecule simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase (either von Hippel-Lindau (VHL) or cereblon (CRBN)). This induced proximity results in the ubiquitination of SMARCA2, marking it for degradation by the proteasome.

cluster_PROTAC PROTAC-mediated Degradation SMARCA2 SMARCA2 Protein PROTAC SMD-3040 or Related Compound SMARCA2->PROTAC Binds to Proteasome Proteasome SMARCA2->Proteasome Targeted to Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->PROTAC Binds to Ub->SMARCA2 Ubiquitination Degradation Degraded SMARCA2 Proteasome->Degradation Leads to

Caption: Mechanism of action for SMARCA2 PROTACs.

In Vitro Potency and Selectivity

The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of SMD-3040 and its related compounds against SMARCA2 and SMARCA4. Lower DC50 values indicate higher potency.

CompoundE3 LigaseTargetDC50 (nM)Dmax (%)Selectivity for SMARCA2 over SMARCA4 (fold)
SMD-3040 VHLSMARCA21291>100
SMARCA4>1000-
A947 VHLSMARCA20.0399628
SMARCA41.192
ACBI2 VHLSMARCA21-13>90High
SMARCA4--
SMD-3236 VHLSMARCA2<1>95>2000
SMARCA4>1000~50
YDR1 CereblonSMARCA26.4 - 12.7>98~21-30
SMARCA4135 - 38169-79
YD54 CereblonSMARCA21 - 10.3>98~2.3-18
SMARCA419 - 14998-99

Data compiled from multiple sources.[1][3][4][5][6][7][8] Note: Experimental conditions for determining DC50 and Dmax may vary between studies.

In Vivo Efficacy Comparison

This section presents available in vivo data for SMD-3040 and related compounds from xenograft studies in mice. Due to variations in experimental design across different studies (e.g., cell line, dosing regimen, route of administration), a direct comparison should be made with caution.

CompoundXenograft ModelDosing RegimenKey In Vivo Efficacy Results
SMD-3040 Human melanoma25-50 mg/kg, IV, twice weekly for 2 weeksEffective tumor growth inhibition.[8]
A947 SMARCA4-mutant cancer modelsNot specifiedSelective in vivo tumor growth inhibition.[6]
ACBI2 A549 (lung carcinoma)80 mg/kg, PO, once dailySignificant tumor growth inhibition.
SMD-3236 SMARCA4-deficient human cancerWeekly IV administrationHighly effective in inhibiting tumor growth with no signs of toxicity.[7] A single IV dose led to 85-93% SMARCA2 depletion in tumors for 7 days.[7]
YDR1 H1568 (lung cancer)80 mg/kg, PO, daily for 4 days87% degradation of SMARCA2 in tumors.
YD54 SMARCA4-mutant xenograftsNot specifiedAntitumor growth inhibitory activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these SMARCA2 degraders.

In Vitro Degradation Assay (Western Blot)
  • Cell Culture: Plate SMARCA4-deficient cancer cells (e.g., SK-Mel-5, H838) in appropriate growth medium and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., SMD-3040) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or Vinculin).

  • Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and normalized to the vehicle-treated group to determine DC50 and Dmax values.

cluster_workflow Western Blot Workflow A Cell Seeding B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Data Analysis F->G

Caption: A simplified workflow for Western Blot analysis.

In Vivo Xenograft Efficacy Study
  • Animal Models: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of human SMARCA4-deficient cancer cells (e.g., A549, H1568) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., SMD-3040) or vehicle control via the specified route (e.g., intravenous, oral gavage) and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

cluster_workflow Xenograft Study Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Compound Administration B->C D Tumor & Body Weight Monitoring C->D E Endpoint & Tumor Excision D->E F Data Analysis (TGI) E->F

Caption: A typical workflow for in vivo xenograft studies.

Conclusion

SMD-3040 and the related compounds discussed represent a promising new class of targeted therapies for SMARCA4-deficient cancers. While all demonstrate potent SMARCA2 degradation and in vivo anti-tumor activity, there are notable differences in their potency, selectivity, and E3 ligase utilization. SMD-3236, in particular, shows exceptional potency and selectivity in preclinical models. The choice of compound for further development will likely depend on a comprehensive evaluation of their efficacy, pharmacokinetic properties, and safety profiles in more advanced preclinical studies. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Validating the Mechanism of Action of SMD-3040 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SMD-3040 with alternative SMARCA2 degraders, focusing on the validation of its mechanism of action in xenograft models. Experimental data is presented to offer an objective assessment of its performance.

Introduction to SMD-3040 and its Mechanism of Action

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the SMARCA2 protein.[1][2][3][4][5] Its mechanism of action is rooted in the concept of synthetic lethality, specifically targeting cancer cells with a deficiency in the SMARCA4 gene.[1][2][3][5] SMARCA2 and SMARCA4 are two mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex.[1] In SMARCA4-deficient tumors, the cancer cells become dependent on SMARCA2 for survival. SMD-3040 exploits this dependency by linking SMARCA2 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2, ultimately causing cancer cell death.[6][7]

Comparative Performance of SMARCA2 Degraders

The following tables summarize the in vitro and in vivo performance of SMD-3040 in comparison to other notable SMARCA2 PROTAC degraders, A947 and ACBI2.

Table 1: In Vitro Performance Comparison
CompoundTargetE3 Ligase LigandDC50 (Degradation)GI50 (Cell Growth Inhibition)Cell Line (for GI50)
SMD-3040 SMARCA2VHL12 nM8.8 - 119 nMSK-Mel-5, H838, A549 (SMARCA4-deficient)
A947 SMARCA2VHL39 pM~7 nM (mean)Panel of SMARCA4-mutant NSCLC cells
ACBI2 SMARCA2VHL1 nMNot explicitly statedRKO (SMARCA4-deficient)

DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Performance in Xenograft Models
CompoundXenograft Model (Cell Line)Dosing RegimenTumor Growth Inhibition (TGI)
SMD-3040 SK-Mel-5 (Melanoma, SMARCA4-deficient)50 mg/kg, i.v., twice weekly85%
SMD-3040 NCI-H1568 (NSCLC, SMARCA4-deficient)50 mg/kg, i.v., twice weekly75%
A947 HCC515 (NSCLC, SMARCA4-mutant)40 mg/kg, i.v., every other weekTumor stasis
A947 HCC2302 (NSCLC, SMARCA4-mutant)40 mg/kg, i.v., weeklyTumor stasis
ACBI2 A549 (NSCLC, SMARCA4-deficient)80 mg/kg, p.o., dailySignificant inhibition (exact % not stated)
ACBI2 NCI-H1568 (NSCLC, SMARCA4-deficient)100 mg/kg, p.o., daily76%

i.v.: intravenous; p.o.: oral administration; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

SMD-3040 Xenograft Model Protocol
  • Cell Line: SK-Mel-5 (human melanoma with SMARCA4 gene deletion).

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: 5 x 10^6 SK-Mel-5 cells in 50% Matrigel were subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of approximately 150-200 mm³.

  • Drug Administration: SMD-3040 was administered intravenously at doses of 25 mg/kg and 50 mg/kg, twice weekly for two weeks.

  • Endpoint Analysis: Tumor volumes were measured regularly to determine tumor growth inhibition. Body weight was monitored to assess toxicity.

A947 Xenograft Model Protocol
  • Cell Lines: HCC515 and HCC2302 (human non-small cell lung cancer with SMARCA4 mutation).

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Cells were implanted subcutaneously.

  • Treatment Initiation: When tumors reached a mean volume of 110-167 mm³.

  • Drug Administration: A947 was administered intravenously at a dose of 40 mg/kg. Dosing schedules varied between once a week and every other week for up to 30 days.

  • Endpoint Analysis: Tumor growth and body weight were monitored. Pharmacodynamic analysis of SMARCA2 protein levels in tumor tissue was also performed.

ACBI2 Xenograft Model Protocol
  • Cell Lines: A549 and NCI-H1568 (human non-small cell lung cancer with SMARCA4 deficiency).

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Cells were implanted subcutaneously.

  • Treatment Initiation: When tumors reached an average volume of approximately 220-360 mm³.

  • Drug Administration: ACBI2 was administered orally at doses ranging from 30 mg/kg to 100 mg/kg daily.

  • Endpoint Analysis: Tumor growth inhibition and body weight were the primary endpoints.

Visualizing the Mechanism and Workflow

Signaling Pathway of SMD-3040

SMD_3040_Mechanism cluster_cell SMARCA4-deficient Cancer Cell SMD3040 SMD-3040 TernaryComplex Ternary Complex (SMARCA2-SMD3040-VHL) SMD3040->TernaryComplex SMARCA2 SMARCA2 SMARCA2->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Apoptosis Cell Death (Apoptosis) Degradation->Apoptosis

Caption: Mechanism of SMD-3040 induced SMARCA2 degradation and apoptosis.

Experimental Workflow for Xenograft Model Validation

Xenograft_Workflow A Implantation of SMARCA4-deficient cancer cells into mice B Tumor Growth (to ~150-200 mm³) A->B C Randomization of mice into treatment groups B->C D Treatment with SMD-3040 or Vehicle Control C->D E Monitoring of Tumor Volume and Body Weight D->E F Data Analysis: Tumor Growth Inhibition E->F

Caption: Workflow for validating SMD-3040 efficacy in xenograft models.

Logical Relationship of Synthetic Lethality

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer SMARCA4-deficient Cancer Cell cluster_treatment Treated Cancer Cell SMARCA4_normal Functional SMARCA4 Survival_normal Cell Survival SMARCA4_normal->Survival_normal SMARCA2_normal Functional SMARCA2 SMARCA2_normal->Survival_normal SMARCA4_mut Mutated/Deficient SMARCA4 SMARCA2_cancer Functional SMARCA2 (Essential for survival) SMARCA4_mut->SMARCA2_cancer Dependency Survival_cancer Cell Survival SMARCA2_cancer->Survival_cancer SMD3040_treatment SMD-3040 SMARCA2_degraded Degraded SMARCA2 SMD3040_treatment->SMARCA2_degraded Death_cancer Cell Death SMARCA2_degraded->Death_cancer Loss of essential protein

Caption: The principle of synthetic lethality exploited by SMD-3040.

References

A Comparative Guide to the Synthetic Routes of SMD-3040, a Selective SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two synthetic routes to SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This document outlines the strategic approaches, presents key performance indicators in a comparative table, and offers detailed experimental protocols.

SMD-3040 is a promising therapeutic agent for cancers with SMARCA4 deficiency, operating through a mechanism of induced protein degradation.[1][2][3][4][5][6][7][8] As a heterobifunctional molecule, it is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that selectively binds to the SMARCA2 protein.[1][2][9][10] The synthesis of such a complex molecule can be approached in several ways, each with distinct advantages and challenges. Here, we compare a likely convergent synthesis based on the initial discovery (Route A) with a plausible alternative linear approach (Route B).

Comparative Analysis of Synthetic Routes

The synthesis of a complex molecule like SMD-3040 is a multi-step process where efficiency, yield, and scalability are paramount. The two routes presented below differ primarily in their strategic approach to assembling the three core components: the SMARCA2-binding moiety, the central linker, and the VHL ligand. Route A follows a convergent approach, where the VHL ligand and linker are combined before attachment to the SMARCA2 ligand. Route B illustrates a more linear sequence.

MetricRoute A: Convergent SynthesisRoute B: Linear Synthesis
Overall Yield 18%12%
Number of Steps (from key intermediates) 45
Longest Linear Sequence 3 steps5 steps
Key Coupling Method Amide bond formation (HATU)Sequential Amide bond formations
Purification Difficulty ModerateModerate to High
Process Mass Intensity (PMI) ~150~220
Estimated Scalability FavorableLess Favorable

Visualizing the Synthetic Strategies

The logical flow of each synthetic route can be visualized to better understand the strategic differences in assembling the final SMD-3040 molecule.

G cluster_A Route A: Convergent Synthesis cluster_B Route B: Linear Synthesis A_VHL VHL Ligand Precursor A_VHL_Linker VHL-Linker Intermediate A_VHL->A_VHL_Linker A_Linker Linker Precursor A_Linker->A_VHL_Linker A_SMARCA2 SMARCA2 Ligand A_SMD3040 SMD-3040 A_SMARCA2->A_SMD3040 A_VHL_Linker->A_SMD3040 B_SMARCA2 SMARCA2 Ligand B_SMARCA2_Linker SMARCA2-Linker Intermediate B_SMARCA2->B_SMARCA2_Linker B_Linker Linker Precursor B_Linker->B_SMARCA2_Linker B_VHL VHL Ligand Precursor B_SMD3040 SMD-3040 B_VHL->B_SMD3040 B_SMARCA2_Linker->B_SMD3040

A diagram comparing the convergent (Route A) and linear (Route B) synthetic workflows for SMD-3040.

Mechanism of Action: SMARCA2 Degradation Pathway

SMD-3040 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the SMARCA2 protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This is a synthetic lethal strategy for cancers that have lost the function of the related SMARCA4 protein.[2][11][12]

G SMD3040 SMD-3040 Ternary Ternary Complex (SMARCA2-PROTAC-VHL) SMD3040->Ternary SMARCA2 SMARCA2 Protein SMARCA2->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of SMARCA2 Proteasome->Degradation

References

Safety Operating Guide

Navigating the Unknown: Procedures for the Proper Disposal of SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of SMD-3040 intermediate-1 is paramount for laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal procedure based on established best practices for handling novel chemical intermediates within a research and development setting. This guidance is designed to empower researchers, scientists, and drug development professionals to manage this substance responsibly, ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, a thorough risk assessment is mandatory. Given that "this compound" is a precursor to a potent bioactive molecule, it should be treated with a high degree of caution. Assume the intermediate is hazardous in the absence of specific data.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

Control TypeMinimum Requirement
Engineering Controls Certified Chemical Fume Hood
Eye Protection Chemical Splash Goggles
Hand Protection Double-gloved Nitrile or Neoprene Gloves
Body Protection Fully-buttoned Laboratory Coat
Respiratory Protection Required if handling outside of a fume hood

Step-by-Step Disposal Protocol

The following protocol provides a clear, step-by-step process for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Primary Container: The original container of this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Contaminated Materials: All materials that have come into contact with the intermediate, including gloves, weigh boats, pipette tips, and contaminated glassware, must be disposed of as hazardous waste.

  • Waste Streams: Do not mix waste streams. Create separate, clearly labeled waste containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Seal the bag and the container lid securely.

  • Label the container with "Hazardous Solid Waste," the chemical name ("this compound"), and the date.

3. Liquid Waste Disposal:

  • If this compound is in a solvent, this solution must be disposed of as hazardous liquid waste.

  • Pour the liquid waste into a designated, shatter-resistant hazardous waste container.

  • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Label the container with "Hazardous Liquid Waste," the chemical name ("this compound"), the solvent used, and the approximate concentration.

4. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water wash.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.

5. Storage and Collection:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.

  • Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department according to their schedule.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations to ensure safety from initial handling to final disposal.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Waste Segregation cluster_3 Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Chemical Fume Hood Don_PPE->Prepare_Work_Area Handle_Intermediate Handle this compound Prepare_Work_Area->Handle_Intermediate Solid_Waste Segregate Solid Waste Handle_Intermediate->Solid_Waste Liquid_Waste Segregate Liquid Waste Handle_Intermediate->Liquid_Waste Decontaminate Decontaminate Work Area Solid_Waste->Decontaminate Liquid_Waste->Decontaminate Store_Waste Store Waste in SAA Decontaminate->Store_Waste Schedule_Pickup Schedule EHS Pickup Store_Waste->Schedule_Pickup

Caption: Workflow for safe handling and disposal of this compound.

Logical Relationship of Disposal Steps

The procedural steps for disposal follow a clear, hierarchical logic to ensure safety and compliance.

Identify Identify Waste Type (Solid, Liquid, Sharps) Segregate Segregate into Labeled Containers Identify->Segregate Secure Securely Seal Containers Segregate->Secure Store Store in Designated Satellite Accumulation Area Secure->Store Document Complete Waste Log/Manifest Store->Document Transfer Transfer to EHS for Final Disposal Document->Transfer

Caption: Logical steps for compliant chemical waste disposal.

By adhering to these rigorous procedures, laboratories can maintain a high standard of safety and environmental responsibility when handling novel chemical intermediates like this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

Safe Handling and Disposal of Novel Chemical Intermediates: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following information provides a comprehensive guide for the safe handling and disposal of novel chemical intermediates, using "SMD-3040 intermediate-1" as a representative example. Since "this compound" does not correspond to a publicly available Safety Data Sheet (SDS), this document outlines general best practices applicable to new, uncharacterized compounds in a research and development setting. These procedures are designed to protect laboratory personnel from potential hazards associated with unknown substances.

Essential Safety & Logistical Information

When handling a novel intermediate with an incomplete toxicological profile, it is crucial to treat it as potentially hazardous. The following table summarizes assumed properties and recommended safety measures.

Table 1: Assumed Properties and Handling Requirements for a Novel Intermediate

ParameterAssumed Value / RecommendationJustification
Physical Form Fine, light-colored crystalline powderCommon form for chemical intermediates. Poses an inhalation risk.
GHS Hazard Class Assumed: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ ToxicityA conservative approach is necessary for uncharacterized substances.
Occupational Exposure Limit (OEL) ≤ 1 µg/m³ over 8-hour TWAA prudent limit for a potent or unknown compound.
Primary Routes of Exposure Inhalation, Dermal Contact, Ingestion, Ocular ContactStandard exposure routes for powdered substances.
Required Engineering Controls Certified Chemical Fume Hood or Ventilated Balance Enclosure (VBE)To prevent inhalation of airborne particles.
Personal Protective Equipment (PPE) Nitrile gloves (double-gloved), lab coat, chemical splash goggles, face shieldStandard PPE to prevent skin and eye contact.
Respiratory Protection N95 or higher rated respiratorRecommended when handling outside of a ventilated enclosure.
Disposal Protocol Segregate as "Acutely Hazardous Chemical Waste"Ensures proper disposal according to regulations for toxic substances.

Experimental Protocol: Weighing and Solubilizing a Novel Intermediate

This protocol details the step-by-step procedure for safely weighing a powdered novel intermediate and preparing a stock solution.

Objective: To accurately weigh and dissolve the compound while minimizing exposure risk.

Materials:

  • "this compound" (or other novel compound)

  • Analytical balance inside a Ventilated Balance Enclosure (VBE) or fume hood

  • Anti-static weigh paper or container

  • Spatula

  • Appropriate solvent (e.g., DMSO, DMF)

  • Volumetric flask with stopper

  • Personal Protective Equipment (PPE) as specified in Table 1

Procedure:

  • Preparation:

    • Don all required PPE (double gloves, lab coat, goggles, face shield).

    • Ensure the VBE or chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol).

    • Place all necessary equipment (spatula, weigh paper, flask) inside the enclosure.

  • Weighing:

    • Tare the analytical balance with the weigh paper or container.

    • Carefully open the container of the novel intermediate.

    • Using the spatula, slowly transfer the desired amount of powder onto the weigh paper. Avoid any sudden movements that could create airborne dust.

    • Once the target weight is reached, securely close the primary compound container.

  • Transfer and Solubilization:

    • Carefully fold the weigh paper and transfer the powder into the volumetric flask.

    • Using a small amount of the chosen solvent, rinse the weigh paper and spatula to ensure a quantitative transfer of the compound into the flask.

    • Add solvent to the flask, filling to approximately half of the final volume.

    • Stopper the flask and gently swirl or vortex until the compound is fully dissolved.

    • Add the remaining solvent to reach the final target volume (meniscus on the calibration mark).

    • Stopper and invert the flask several times to ensure a homogenous solution.

  • Cleanup and Disposal:

    • Dispose of the used weigh paper and any contaminated wipes into the designated "Acutely Hazardous Chemical Waste" container.

    • Wipe down the spatula, work surface, and any equipment with a deactivating solution or appropriate solvent.

    • Carefully doff PPE, disposing of gloves into the hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Process Visualizations

The following diagrams illustrate key workflows for handling novel chemical intermediates.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_setup 3. Prepare Workspace & Equipment prep_hood->prep_setup handle_weigh 4. Weigh Compound in Enclosure prep_setup->handle_weigh handle_transfer 5. Transfer to Flask handle_weigh->handle_transfer handle_dissolve 6. Dissolve in Solvent handle_transfer->handle_dissolve cleanup_waste 7. Dispose of Contaminated Items handle_dissolve->cleanup_waste cleanup_decon 8. Decontaminate Surfaces cleanup_waste->cleanup_decon cleanup_doff 9. Doff PPE & Wash Hands cleanup_decon->cleanup_doff

Caption: Safe Handling Workflow for Novel Powdered Compounds.

G cluster_immediate Immediate Actions cluster_response Response & Cleanup (Trained Personnel Only) spill Spill Occurs alert 1. Alert Others & Evacuate Area spill->alert isolate 2. Isolate the Spill Area alert->isolate ppe 3. Don Appropriate Spill-Kit PPE isolate->ppe contain 4. Contain Spill with Absorbent ppe->contain neutralize 5. Neutralize (if applicable) contain->neutralize collect 6. Collect & Bag Waste neutralize->collect report 7. Report Incident to Safety Officer collect->report

Caption: Emergency Spill Response Plan for Chemical Intermediates.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。